6-Chloromelatonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINDDOUWHRIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213202 | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-74-3 | |
| Record name | 6-Chloromelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloromelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloromelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Chloromelatonin: A Potent Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 6-Chloromelatonin, a potent and metabolically stable analog of melatonin. It details its chemical properties, mechanism of action, relevant experimental protocols, and key pharmacological data, serving as a comprehensive resource for its application in research and development.
Core Chemical and Pharmacological Properties
This compound (CAS Number: 63762-74-3 ) is a synthetic indoleamine and a high-affinity agonist for melatonin receptors MT1 and MT2.[1][2][3] Its chemical structure is distinguished by a chlorine atom at the 6-position of the indole ring, a modification that significantly enhances its metabolic stability compared to endogenous melatonin.[1][2] This substitution prevents the primary metabolic pathway of melatonin, which involves 6-hydroxylation, thereby prolonging its half-life and bioavailability.
Chemical Structure:
-
IUPAC Name: N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
-
Molecular Formula: C₁₃H₁₅ClN₂O₂
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Molecular Weight: 266.72 g/mol
-
SMILES: CC(=O)NCCC1=CNC2=CC(Cl)=C(C=C12)OC
Quantitative Pharmacological Data
The primary pharmacological action of this compound is its potent agonism at MT1 and MT2 receptors. Its binding affinity has been characterized in various systems, consistently demonstrating high affinity, particularly for the MT2 subtype.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| pKi | Human MT1 | 8.9 - 9.10 | Recombinant | |
| pKi | Human MT2 | 9.77 | Recombinant | |
| Ki | Human Platelets | 11.4 nM | Endogenous |
Table 1: Summary of Receptor Binding Affinities for this compound. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.
Mechanism of Action and Signaling Pathways
As a melatonin receptor agonist, this compound mimics the endogenous signaling of melatonin through G-protein coupled receptors (GPCRs). The activation of MT1 and MT2 receptors initiates several downstream signaling cascades.
The primary pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA). Additionally, melatonin receptors, particularly when forming heterodimers, can couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
Radioligand Competition Binding Assay for Receptor Affinity
This protocol details the methodology for determining the binding affinity (Ki) of this compound at MT1 and MT2 receptors using a competition binding assay with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value, e.g., 100 pM), and varying concentrations of unlabeled this compound (e.g., from 10 pM to 100 µM).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled melatonin (e.g., 10 µM) to saturate all specific binding sites.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Receptor Binding Assay.
Cell Proliferation Assay (CCK-8 Method)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines, such as human melanoma cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., M-6 human melanoma cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.
-
Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control group (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, allowing the WST-8 reagent in the kit to be reduced by cellular dehydrogenases into a soluble, colored formazan product.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance value is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (defined as 100% viability).
-
Plot cell viability against the logarithm of the this compound concentration to determine dose-dependent effects and calculate the IC₅₀ value if applicable.
-
Representative Synthesis Route
While specific synthesis protocols are proprietary or vary, a plausible and chemically established route for synthesizing this compound can be derived from methods used for related indole derivatives. A common strategy involves the chlorination of a suitable melatonin precursor.
Methodology Outline:
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Starting Material: N-acetyltryptamine (the direct precursor to melatonin) or melatonin itself.
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N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, a protecting group (e.g., Boc or Cbz) can be introduced.
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Electrophilic Chlorination: The key step is the regioselective chlorination at the C6 position of the indole ring. This can be achieved using a mild chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction conditions (temperature, time) must be carefully controlled to favor C6 chlorination over other positions.
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Deprotection: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
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Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel followed by recrystallization to yield the pure compound.
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Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloromelatonin: A Technical Guide to its Mechanism of Action on MT1 and MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-chloromelatonin on the G protein-coupled melatonin receptors, MT1 and MT2. This document details the binding affinities, functional potencies, and downstream signaling pathways associated with this potent melatonin agonist. Experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Core Concepts: Binding Affinity and Functional Potency
This compound is a synthetic analog of melatonin that exhibits high affinity for both MT1 and MT2 receptors. However, it displays a notable selectivity for the MT2 receptor subtype. This selectivity is evident in both radioligand binding assays and functional assays that measure the inhibition of adenylyl cyclase.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (pIC50) of this compound at human MT1 and MT2 receptors. For comparison, data for the endogenous ligand, melatonin, is also included.
| Compound | Receptor | pKi | Ki (nM) |
| This compound | MT1 | 8.9 | ~12.6 |
| MT2 | 9.77 | ~0.17 | |
| Melatonin | MT1 | - | 80 |
| MT2 | - | 383 |
Note: Ki values are calculated from pKi where available. The Ki values for melatonin are provided for comparative context.[1][2]
| Compound | Receptor | pIC50 (cAMP Inhibition) | Potency Relative to Melatonin |
| This compound | MT1 | - | 25-fold less potent |
| MT2 | - | Equipotent | |
| Melatonin | MT1 | 9.53 | - |
| MT2 | 9.74 | - |
Note: The functional potency data is based on the inhibition of forskolin-stimulated cAMP accumulation.[3]
Signaling Pathways of this compound at MT1 and MT2 Receptors
The primary mechanism of action for this compound at both MT1 and MT2 receptors is through the activation of pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, the signaling cascades initiated by these receptors are more complex and can involve other G-protein subtypes and downstream effectors.
MT1 Receptor Signaling
Activation of the MT1 receptor by this compound predominantly leads to Gi-mediated inhibition of adenylyl cyclase. There is also evidence suggesting that the MT1 receptor can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, MT1 activation can stimulate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
MT2 Receptor Signaling
Similar to MT1, the MT2 receptor primarily signals through Gi/o proteins to inhibit adenylyl cyclase. However, the activation of the ERK1/2 pathway by MT2 receptors appears to involve a cooperative activation of both Gi/o and Gq/11 proteins. In the absence of Gq/11, MT2-mediated ERK1/2 activation can switch to a β-arrestin-dependent pathway. The MT2 receptor is also known to inhibit cyclic guanosine monophosphate (cGMP) formation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's mechanism of action.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors using a radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin), and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., melatonin) is used.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a functional assay to measure the potency of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Seeding:
-
Seed cells expressing MT1 or MT2 receptors into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
-
cAMP Measurement:
-
After incubation with forskolin, lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays (e.g., GloSensor).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 or pIC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation, using non-linear regression analysis.
-
References
- 1. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties and Physiological Effects of 6-Chloromelatonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloromelatonin, a halogenated analog of melatonin, has emerged as a potent agonist for melatonin receptors, exhibiting distinct pharmacological properties that make it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological and physiological characteristics of this compound. It delves into its receptor binding affinity, functional activity, and known physiological effects, supported by experimental data and methodologies. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug discovery.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and various other physiological processes.[1] The modification of the melatonin structure has led to the development of numerous analogs with altered pharmacological profiles. This compound, characterized by the substitution of a chlorine atom at the 6th position of the indole nucleus, is a notable example. This substitution enhances its metabolic stability compared to the parent compound, melatonin.[2] This guide explores the key pharmacological and physiological aspects of this compound.
Pharmacological Properties
Receptor Binding Affinity
This compound demonstrates high affinity for both melatonin receptor subtypes, MT1 and MT2, which are G-protein coupled receptors (GPCRs).[2][3] Radioligand binding assays have been instrumental in quantifying this affinity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | pKi | Ki (nM) | Source(s) |
| Human MT1 | [³H]-melatonin | 8.9 | 1.26 | [2] |
| Human MT1 | 2-[¹²⁵I]-iodomelatonin | 9.1 | 0.79 | |
| Human MT2 | [³H]-melatonin | 9.77 | 0.17 | |
| Human Platelet | [³H]-melatonin | - | 11.4 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity
This compound acts as a potent agonist at both MT1 and MT2 receptors. Its agonistic activity is typically assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation in cells expressing these receptors.
Physiological Effects
The agonistic action of this compound on melatonin receptors translates into a range of physiological effects observed in both in vitro and in vivo models.
Neurobiological Effects
In the rabbit retina, this compound inhibits the calcium-dependent release of [³H]dopamine by competing for presynaptic melatonin receptor sites. This suggests a role in modulating dopaminergic signaling in the retina.
Endocrine and Reproductive Effects
-
Inhibition of Luteinizing Hormone (LH) Release: Early studies have indicated that this compound can inhibit the release of luteinizing hormone.
-
Inhibition of hCG-beta Secretion: In human choriocarcinoma cell lines (JEG-3 and BeWo), this compound, in a dose-dependent manner, inhibits forskolin-stimulated human chorionic gonadotrophin-beta (hCG-beta) secretion.
Circadian Rhythm Modulation
In rats, the administration of this compound (0.5 mg/kg) after a phase shift in the light-dark cycle resulted in markedly higher excretion rates of 6-sulphatoxymeltonin, the major metabolite of melatonin, compared to controls. This suggests that this compound can influence the re-entrainment of the circadian rhythm.
Antiproliferative Effects
In human malignant melanoma (M-6) cells, this compound, along with melatonin and 2-iodomelatonin, significantly inhibited cell proliferation at concentrations ranging from 10⁻⁹ to 10⁻⁴ M. This effect is believed to be mediated through functional melatonin receptors expressed on these cells.
Experimental Protocols
Synthesis of this compound (Proposed)
Workflow for the Proposed Synthesis of this compound
Methodology:
-
Dissolution: Dissolve 6-chloro-5-methoxytryptamine in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Base Addition: Add a base, for example, triethylamine, to the solution to act as a proton scavenger.
-
Acetylation: Slowly add acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for melatonin receptors using a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human MT1 or MT2 receptor.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol outlines a method to assess the agonistic activity of this compound by measuring its effect on intracellular cAMP levels.
Workflow for cAMP Functional Assay
Methodology:
-
Cell Culture: Culture cells stably expressing either the MT1 or MT2 receptor in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce the production of cAMP.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Signaling Pathways
Melatonin receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. However, they can also signal through other pathways.
Melatonin Receptor Signaling Pathways
While specific studies on the signaling pathways activated by this compound are limited, it is presumed to follow the canonical melatonin receptor signaling cascades. This includes the inhibition of the adenylyl cyclase/cAMP pathway and potential activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. Furthermore, melatonin receptor activation has been linked to the modulation of the MAPK/ERK and PI3K/Akt signaling pathways.
Metabolism and Toxicology
The chlorine substitution at the 6-position of the indole ring is thought to confer greater metabolic stability to this compound compared to melatonin. However, detailed metabolic and toxicological profiles, including LD50 values, for this compound are not extensively reported in the public domain. Studies on the related compound, beta-methyl-6-chloromelatonin, in a clinical trial for primary insomnia, showed that adverse events were generally mild to moderate and did not differ in frequency from placebo.
Conclusion
This compound is a potent and metabolically stable melatonin receptor agonist with high affinity for both MT1 and MT2 receptors. Its diverse physiological effects, ranging from neurobiological and endocrine modulation to antiproliferative actions, underscore its significance as a research tool. The experimental protocols provided in this guide offer a framework for the further investigation of its pharmacological and physiological properties. While a comprehensive understanding of its synthesis, in vivo pharmacokinetics, and toxicology requires further research, the existing data position this compound as a compound of considerable interest for the development of novel therapeutics targeting the melatonergic system.
References
6-Chloromelatonin: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-chloromelatonin, a potent melatonin receptor agonist. The information herein is curated to support research and development activities by providing critical data on handling and storage of this compound.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | N/A |
| Molecular Weight | 266.72 g/mol | N/A |
| CAS Number | 63762-74-3 | N/A |
Solubility Profile
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies. While specific quantitative data for other common laboratory solvents is limited, qualitative information suggests solubility in alcohols.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (m/v) | Molar Concentration | Method |
| DMSO | 90.0 mg/mL | 337.4 mM | Sonication is recommended to achieve this concentration. |
Stability Profile
Proper storage is crucial to maintain the integrity of this compound. The following are general storage recommendations based on supplier data. For long-term stability in solution, it is advisable to prepare fresh solutions or conduct lot-specific stability studies.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store desiccated. |
| In Solvent (DMSO) | -80°C | 1 year | Use freshly opened DMSO to avoid moisture absorption. |
While specific forced degradation studies for this compound are not widely published, studies on the parent compound, melatonin, provide valuable insights into potential degradation pathways under stress conditions such as acid, base, oxidation, and light exposure.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Shake-Flask Solubility Determination Workflow
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol, water). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Protocol 2: Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol is based on ICH guidelines and studies on melatonin.
Forced Degradation Study Workflow
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or an appropriate aqueous buffer).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solution to a controlled source of UV and visible light. A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any degradation product peaks.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and observe the formation of any degradation products.
Signaling Pathway
This compound is a potent agonist of melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
This compound Signaling Pathway
Upon binding of this compound to MT1 and MT2 receptors, the associated inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation of the cAMP response element-binding protein (CREB). This modulation of the cAMP/PKA/CREB pathway ultimately influences gene transcription and cellular responses.
This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation and stability studies to ensure the accuracy and reliability of their results.
The Therapeutic Potential of 6-Chloromelatonin in Sleep Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-chloromelatonin, a potent and metabolically stable melatonin receptor agonist, and its potential therapeutic applications in the management of sleep disorders. We delve into its mechanism of action, supported by preclinical and clinical data, and provide detailed experimental protocols for key assays. This document aims to be a comprehensive resource for researchers and drug development professionals interested in the advancement of novel chronobiotic and hypnotic agents.
Introduction
Sleep disorders, particularly insomnia, represent a significant and growing public health concern. While numerous therapeutic options exist, there remains a need for novel agents with improved efficacy and safety profiles. Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle. Its therapeutic use, however, can be limited by its short half-life and variable bioavailability. This compound, a halogenated analog of melatonin, has emerged as a promising candidate due to its enhanced metabolic stability and high affinity for melatonin receptors. This guide explores the scientific rationale and available data supporting the investigation of this compound as a potential treatment for sleep disorders.
Mechanism of Action: A Potent Melatonin Receptor Agonist
This compound exerts its effects through the activation of two high-affinity G-protein coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and the melatonin receptor 2 (MT2).[1][2] Notably, this compound exhibits a higher affinity for the MT2 receptor subtype.[3][4][5] Activation of these receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, is believed to be the primary mechanism for regulating circadian rhythms and promoting sleep.
Signaling Pathways
Upon binding of this compound, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key component of the sleep-promoting effects of melatonin agonists. The MT2 receptor is also known to modulate other signaling pathways, including the inhibition of cGMP formation and the activation of protein kinase C (PKC).
References
- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TargetMol [targetmol.com]
The Chronobiotic Potential of 6-Chloromelatonin: A Technical Guide to its Role in Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloromelatonin, a potent melatonin receptor agonist, and its effects on the regulation of circadian rhythms. By leveraging its enhanced metabolic stability compared to endogenous melatonin, this compound presents a promising avenue for the development of novel chronobiotic therapies. This document details the quantitative pharmacology, experimental protocols for in vitro and in vivo assessment, and the underlying signaling pathways associated with this compound's mechanism of action. The information is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of circadian biology and the therapeutic application of melatonergic compounds.
Introduction
The circadian system, governed by the suprachiasmatic nucleus (SCN) in the hypothalamus, orchestrates a multitude of physiological processes in a near 24-hour cycle.[1][2] The neurohormone melatonin, primarily synthesized by the pineal gland during the nocturnal phase, is a key regulator of this internal clock, signaling the onset of darkness and promoting sleep.[2][3] However, the therapeutic utility of exogenous melatonin is often hampered by its rapid metabolism and short biological half-life.[4] this compound, a halogenated analog of melatonin, has emerged as a compound of significant interest due to its increased metabolic stability and potent agonism at melatonin receptors. This guide explores the core pharmacological properties of this compound and its potential to modulate circadian rhythms.
Quantitative Pharmacology
The affinity and functional activity of this compound at the two high-affinity melatonin receptors, MT1 and MT2, have been characterized in recombinant systems. These data are crucial for understanding its potential therapeutic window and mechanism of action.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| This compound | Human MT1 | [3H]-melatonin | CHO cell membranes | 8.9 | 1.26 | |
| This compound | Human MT2 | [3H]-melatonin | CHO cell membranes | 9.77 | 0.17 | |
| Melatonin | Human MT1 | [3H]-melatonin | CHO cell membranes | 9.89 | 0.13 | |
| Melatonin | Human MT2 | [3H]-melatonin | CHO cell membranes | 9.56 | 0.28 |
Table 2: Functional Activity of this compound
| Compound | Receptor | Assay | Parameter | pIC50 | IC50 (nM) | Reference |
| This compound | Human MT1 | Forskolin-stimulated cAMP inhibition | pIC50 | <8 | >100 | |
| This compound | Human MT2 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.74 | 0.18 | |
| Melatonin | Human MT1 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.53 | 0.29 | |
| Melatonin | Human MT2 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.74 | 0.18 |
Signaling Pathways
This compound exerts its effects by activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from the methods described by Browning et al. (2000) for the characterization of melatonin receptors.
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [3H]-melatonin.
-
Non-labeled ligands: this compound, melatonin (for competition).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-melatonin at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]-melatonin binding). Calculate the Ki value using the Cheng-Prusoff equation.
References
The Antiproliferative Landscape of 6-Chloromelatonin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the antiproliferative effects of 6-chloromelatonin, a synthetic analog of melatonin, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the potential signaling pathways involved in its mechanism of action.
Abstract
This compound has emerged as a compound of interest in oncology research due to its observed antiproliferative properties. This guide consolidates the existing, albeit limited, quantitative data on its effects, presents detailed methodologies for key experimental assays, and proposes potential signaling pathways based on the known mechanisms of its parent compound, melatonin. The aim is to provide a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound.
Quantitative Analysis of Antiproliferative Effects
While extensive research has been conducted on melatonin, specific quantitative data for this compound remains sparse. The available information primarily focuses on its activity against melanoma cells.
Table 1: Summary of In Vitro Antiproliferative Effects of this compound
| Cell Line | Cancer Type | Method of Action | Effective Concentration Range | IC50 Value | Citation |
| M-6 | Human Malignant Melanoma | Significant inhibition of in vitro proliferation, reduction of DNA content.[1] | 10⁻⁹ to 10⁻⁴ M | Data not available | [1] |
Note: The lack of broad-spectrum IC50 values highlights a significant gap in the current research landscape and underscores the need for further studies across a diverse range of cancer cell lines.
Detailed Experimental Protocols
To facilitate standardized and reproducible research, this section provides detailed protocols for key in vitro assays relevant to the study of this compound's antiproliferative effects.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of melatonin provide a strong basis for hypothesized pathways. Melatonin is known to exert its oncostatic effects through multiple pathways, often leading to cell cycle arrest and apoptosis.[2][3][4]
One of the primary mechanisms of melatonin is its interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors. Activation of these receptors can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, affect downstream signaling cascades that regulate cell proliferation.
Furthermore, melatonin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death. It is plausible that this compound shares these pro-apoptotic mechanisms.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the antiproliferative effects of this compound on a given cancer cell line.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as an antiproliferative agent, particularly in the context of melanoma. However, the current body of research is limited. Future investigations should focus on:
-
Broad-Spectrum Efficacy: Determining the IC50 values of this compound across a wide range of cancer cell lines to identify other potential therapeutic targets.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess the compound's efficacy and safety in a physiological context.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through techniques such as western blotting, kinase assays, and transcriptomic analysis.
This technical guide serves as a starting point for researchers dedicated to exploring the full therapeutic potential of this compound in the fight against cancer. The provided protocols and hypothesized pathways offer a framework for designing and executing robust and informative studies in this promising area of oncology research.
References
- 1. Human malignant melanoma cells express high-affinity receptors for melatonin: antiproliferative effects of melatonin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative effect of melatonin in human hepatoma HepG2 cells occurs mainly through cell cycle arrest and inflammation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin induces cell cycle arrest and apoptosis in hepatocarcinoma HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
6-chloromelatonin as a research chemical for insomnia studies
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Insomnia remains a prevalent and debilitating sleep disorder, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. 6-Chloromelatonin, a potent agonist of the melatonin receptors MT1 and MT2, has emerged as a promising research chemical for the study of sleep regulation and the development of next-generation hypnotics. Its enhanced metabolic stability compared to endogenous melatonin offers a significant advantage for clinical applications. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, receptor binding affinities, and preclinical evidence supporting its soporific effects. Detailed experimental protocols for key assays are provided, alongside a thorough examination of the underlying signaling pathways. This document aims to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of insomnia.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a pivotal role in the regulation of circadian rhythms and the sleep-wake cycle.[1] Its therapeutic application in insomnia is, however, limited by a short biological half-life and extensive first-pass metabolism.[2][3] This has spurred the development of melatonin analogs with improved pharmacokinetic properties. This compound is one such analog, characterized by the substitution of a chlorine atom at the 6th position of the indole nucleus. This modification is designed to hinder oxidative metabolism, thereby prolonging its biological activity.[4] This guide will delve into the technical aspects of this compound as a research tool for insomnia studies.
Mechanism of Action
This compound exerts its effects through the activation of two high-affinity G protein-coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and the melatonin receptor 2 (MT2).[5] These receptors are predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.
-
MT1 Receptor Activation: The activation of MT1 receptors is primarily associated with the inhibition of neuronal firing in the SCN, leading to a dampening of the wake-promoting signal and facilitating the transition to sleep.
-
MT2 Receptor Activation: MT2 receptor activation is involved in the phase-shifting of the circadian clock, helping to entrain the sleep-wake cycle to the light-dark cycle.
Both MT1 and MT2 receptors are primarily coupled to inhibitory G proteins of the Gαi/o family. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, evidence suggests that MT1 receptors can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for MT1 and MT2 receptors has been characterized in several studies. The following table summarizes the available quantitative data.
| Compound | Receptor | Radioligand | pKi | Ki (nM) | Reference |
| This compound | Human MT1 | [³H]-melatonin | 8.9 | 1.26 | |
| This compound | Human MT1 | 2-[¹²⁵I]-iodomelatonin | 9.1 | 0.79 | |
| This compound | Human MT2 | [³H]-melatonin | 9.77 | 0.17 | |
| TIK-301 (beta-methyl-6-chloromelatonin) | Human MT1 | Not Specified | - | 0.081 | |
| TIK-301 (beta-methyl-6-chloromelatonin) | Human MT2 | Not Specified | - | 0.042 |
Preclinical and Clinical Evidence for Insomnia
A significant body of evidence for the soporific effects of this compound comes from a clinical trial on its methylated analog, beta-methyl-6-chloromelatonin (also known as TIK-301 or LY-156735).
Clinical Trial of Beta-Methyl-6-Chloromelatonin in Primary Insomnia
A randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of beta-methyl-6-chloromelatonin in subjects with primary insomnia.
Key Findings:
| Dose | Improvement in Latency to Persistent Sleep (vs. Placebo) | p-value |
| 20 mg | 31% | 0.0082 |
| 50 mg | 32% | 0.0062 |
| 100 mg | 41% | < 0.0001 |
The study demonstrated a significant dose-dependent reduction in both objective (polysomnography-measured) and subjective sleep latency. Importantly, these effects were not associated with changes in body temperature, heart rate, or blood pressure, suggesting a direct soporific effect rather than one secondary to hypothermia, which is sometimes observed with melatonin.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of beta-methyl-6-chloromelatonin in healthy volunteers have provided valuable insights.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.12 ± 0.11 hours | |
| Elimination Half-life (t½) | 1.04 ± 0.04 hours |
The presence of the chlorine atom at the 6-position is believed to confer greater metabolic stability compared to melatonin by preventing 6-hydroxylation, a primary metabolic pathway for melatonin. This results in a longer half-life and potentially greater bioavailability.
Experimental Protocols
Melatonin Receptor Radioligand Binding Assay
This protocol is adapted from established methods for melatonin receptor binding assays and can be used to determine the affinity of this compound for MT1 and MT2 receptors.
Materials:
-
Cell membranes from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
This compound (or other competing ligands).
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Wash buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-specific binding control: 10 µM melatonin.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-melatonin for MT2), and varying concentrations of this compound or vehicle.
-
Add the cell membranes (e.g., 10-20 µg of protein per well).
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation or gamma counter.
-
Analyze the data using non-linear regression to determine the Ki value.
Polysomnography (PSG) in a Clinical Trial for Insomnia
This protocol outlines the key components of a polysomnography study to objectively measure sleep parameters in a clinical trial investigating the effects of a compound like this compound on insomnia.
Participant Selection:
-
Subjects diagnosed with primary insomnia according to DSM-5 criteria.
-
Exclusion of other sleep disorders (e.g., sleep apnea, restless legs syndrome) through screening.
PSG Montage:
-
Electroencephalography (EEG): To monitor brain wave activity (e.g., F4-M1, C4-M1, O2-M1).
-
Electrooculography (EOG): To detect eye movements for identifying REM sleep.
-
Electromyography (EMG): Chin and leg EMG to monitor muscle tone and movements.
-
Electrocardiography (ECG): To monitor heart rate and rhythm.
-
Respiratory monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry to rule out sleep-disordered breathing.
Procedure:
-
Participants are habituated to the sleep laboratory environment for at least one night.
-
On treatment nights, the investigational drug (e.g., this compound) or placebo is administered at a fixed time before "lights out."
-
Continuous PSG recording is performed throughout the night (typically 8 hours).
-
Sleep stages (N1, N2, N3, REM) and other sleep parameters are scored by a trained technician according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).
Primary Outcome Measures:
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep onset until the final awakening.
-
Total Sleep Time (TST): Total duration of all sleep stages.
Signaling Pathways and Visualizations
The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and circadian rhythms.
Caption: this compound Signaling Pathways.
Caption: Drug Development Workflow for this compound.
Conclusion
This compound represents a compelling candidate for further investigation in the field of insomnia research. Its high affinity for both MT1 and MT2 receptors, coupled with enhanced metabolic stability, positions it as a potentially superior alternative to melatonin. The significant soporific effects observed with its methylated analog in clinical trials underscore its therapeutic promise. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a comprehensive understanding of the molecular mechanisms underlying the effects of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile, with the ultimate goal of translating this promising research chemical into a novel therapeutic for insomnia.
References
- 1. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-Chloromelatonin in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloromelatonin is a synthetic analog of melatonin that acts as a potent agonist for melatonin receptors, specifically the MT1 and MT2 subtypes.[1][2][3] It exhibits higher binding affinity and greater metabolic stability compared to endogenous melatonin.[1] Melatonin, a neurohormone primarily synthesized by the pineal gland, is well-documented for its crucial role in regulating circadian rhythms and its diverse immunomodulatory functions. Given that this compound activates the same G-protein coupled receptors (GPCRs), it is scientifically anticipated to exert similar, and potentially more potent, effects on the immune system. This guide provides an in-depth technical overview of the putative role of this compound in modulating immune responses, based on its action as a powerful melatonin agonist.
Core Mechanism of Action: Melatonin Receptor Signaling
This compound's immunomodulatory effects are predicated on its interaction with MT1 and MT2 receptors, which are expressed on a variety of immune cells, including T-lymphocytes, natural killer (NK) cells, monocytes, and macrophages. Activation of these Gi/o protein-coupled receptors initiates a cascade of intracellular signaling events that can either stimulate or suppress inflammatory pathways depending on the cellular context and the nature of the immune challenge.
The primary signaling pathways influenced by melatonin receptor activation include:
-
Inhibition of the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway: This is a canonical pathway for Gi-coupled receptors, leading to decreased intracellular cAMP levels and subsequent modulation of downstream gene transcription.
-
Modulation of phospholipase C (PLC) activity: This can lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), influencing intracellular calcium levels and activating protein kinase C (PKC).
-
Regulation of mitogen-activated protein kinase (MAPK) pathways: Melatonin has been shown to influence the phosphorylation and activation of key MAPK members like ERK1/2 and p38, which are central to inflammatory and stress responses.
-
Crosstalk with the nuclear factor-kappa B (NF-κB) signaling pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Melatonin can modulate NF-κB activity, often leading to an anti-inflammatory outcome.
Below is a diagram illustrating the core signaling pathways initiated by this compound binding to its receptors.
Modulation of Innate and Adaptive Immunity
As a potent melatonin agonist, this compound is expected to influence both innate and adaptive immune responses.
Innate Immunity
Melatonin has been shown to enhance the activity of innate immune cells. It can stimulate the production and activity of natural killer (NK) cells, monocytes, and macrophages. In macrophages, melatonin can modulate phagocytic activity and the production of inflammatory mediators. For instance, melatonin can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain inflammatory contexts, often by inhibiting the NF-κB pathway.
Adaptive Immunity
The adaptive immune system, particularly T-lymphocytes, is a significant target for melatonin's immunomodulatory effects. Melatonin can influence T-cell activation, proliferation, and differentiation. It has been shown to promote a shift towards a T-helper 1 (Th1) type response, characterized by the increased production of cytokines such as IL-2, IL-12, and IFN-γ. This suggests a role for melatonin agonists in enhancing cell-mediated immunity.
Quantitative Data on Melatonin's Immunomodulatory Effects
The following tables summarize quantitative data from studies on melatonin, which serve as a strong indicator of the potential effects of this compound.
Table 1: Effect of Melatonin on T-Cell Populations and Activation Markers
| Parameter | Model | Treatment | Result | Reference |
| Total Splenocytes | Aged BALB/c mice | 10 mg/kg melatonin daily for 7 days | 57% increase compared to control | |
| CD4+ T-cells | Aged BALB/c mice | 10 mg/kg melatonin daily for 7 days | 147% increase compared to control | |
| CD28 mRNA expression | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Dose-dependent increase | |
| p21 mRNA expression | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Dose-dependent increase | |
| MT1A & MT1B mRNA | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Significant increase |
Table 2: Effect of Melatonin on Cytokine Production
| Cytokine | Cell Type / Model | Stimulus | Melatonin Treatment | Result | Reference |
| IL-2 | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |
| IFN-γ | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |
| IL-6 | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |
| TNF-α | Mouse Peritoneal Macrophages | CpG-ODN | 1 mM | Significant inhibition of serum TNF-α | |
| IL-6 | Mouse Peritoneal Macrophages | CpG-ODN | 1 mM | Significant inhibition of serum IL-6 | |
| IL-1β, IL-6, TNF-α | Diabetic Rats (Liver, Adipose) | - | 500 µg/kg/day | Lower expression vs. untreated diabetic rats |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunomodulatory agents. The following are standard protocols that can be adapted for studying the effects of this compound.
Protocol 1: In Vitro Cytokine Production Assay
-
Cell Culture: Culture primary immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs, or mouse splenocytes) or immune cell lines (e.g., RAW 264.7 macrophages) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Plating: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 pM to 10 µM) for 1-2 hours.
-
Stimulation: Add an immune stimulus such as Lipopolysaccharide (LPS) (10-1000 ng/mL) for macrophages or Phytohemagglutinin (PHA) for lymphocytes. Include appropriate vehicle and unstimulated controls.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-2, IFN-γ) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
The workflow for this protocol is visualized below.
Protocol 2: T-Cell Proliferation Assay
-
Cell Isolation: Isolate splenocytes or CD4+ T-cells from mice.
-
Cell Labeling: Label cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Culture and Treatment: Culture labeled cells in 96-well plates coated with anti-CD3 antibodies (to provide a primary activation signal). Add varying concentrations of this compound and a co-stimulatory signal (e.g., anti-CD28 antibodies).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index.
Conclusion and Future Directions
This compound, as a potent and stable melatonin receptor agonist, holds significant promise as a modulator of immune responses. Based on the extensive research on melatonin, it is hypothesized that this compound can exert both anti-inflammatory effects in chronic inflammatory conditions and immuno-enhancing effects in states of immunosenescence or infection. Its ability to influence key signaling pathways like NF-κB and MAPK in immune cells positions it as a compelling candidate for further investigation.
Future research should focus on directly characterizing the effects of this compound on various immune cell subsets, both in vitro and in vivo. Head-to-head comparison studies with melatonin would be invaluable to determine its relative potency and potential therapeutic advantages. Elucidating its precise impact on the Th1/Th2/Th17 balance and its role in regulating inflammasome activation are critical next steps for its development as a novel immunomodulatory agent.
References
Methodological & Application
6-Chloromelatonin: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of 6-chloromelatonin, a potent melatonin receptor agonist. The included methodologies are essential for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of melatonergic compounds.
Introduction
This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, demonstrating greater metabolic stability compared to the endogenous ligand, melatonin.[1] Its ability to modulate key signaling pathways makes it a valuable tool for studying the physiological roles of melatonin receptors and for the development of novel therapeutics for sleep disorders, circadian rhythm disruptions, and other neurological conditions. These protocols detail standard in vitro assays to determine the binding affinity and functional potency of this compound.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at human melatonin receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| Human MT1 | [³H]-melatonin | CHO cell membranes | 9.10 | 0.079 | |
| Human MT2 | [³H]-melatonin | CHO cell membranes | 9.77 | 0.017 | |
| Human MT1 | 2-[¹²⁵I]-iodomelatonin | CHO cell membranes | 9.1 | 0.079 | [1] |
| Human MT2 | [³H]-melatonin | CHO cell membranes | 9.77 | 0.017 | [1] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Measured Effect | Potency | Reference |
| cAMP Production | CHO-MT2 | Inhibition of forskolin-stimulated cAMP | Equipotent to melatonin | |
| hCG-beta Secretion | JEG-3 and BeWo | Dose-dependent inhibition of forskolin-stimulated secretion | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for the described in vitro assays.
References
Application Notes and Protocols for Radioligand Binding Assay: Determining 6-Chloromelatonin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting radioligand binding assays to determine the affinity of 6-chloromelatonin for melatonin receptors (MT1 and MT2). This information is critical for the characterization of novel compounds targeting the melatonergic system, which is implicated in regulating circadian rhythms, sleep, and mood.
Introduction
This compound is a potent agonist of melatonin receptors with greater metabolic stability than the endogenous ligand, melatonin.[1][2] Understanding its binding affinity is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3][4] This document outlines the principles, protocols, and data analysis for determining the binding affinity (Ki) of this compound for human MT1 and MT2 receptors using competition binding assays.
Principle of the Assay
Competition binding assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, providing a measure of the unlabeled ligand's affinity for the receptor.[5]
Data Presentation: Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound and the endogenous ligand, melatonin, for human MT1 and MT2 receptors.
| Compound | Receptor | Radioligand | pKi | Ki (nM) | Reference |
| This compound | hMT1 | [3H]-melatonin | 8.9 | 1.26 | |
| hMT1 | 2-[125I]-iodomelatonin | 9.1 | 0.79 | ||
| hMT2 | [3H]-melatonin | 9.77 | 0.17 | ||
| Melatonin | hMT1 | - | - | ~14-80 | |
| hMT2 | - | - | ~112-383 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Signaling Pathways of Melatonin Receptors
Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase via Gi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. MT2 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
This section provides a detailed protocol for a competition radioligand binding assay to determine the Ki of this compound for MT1 and MT2 receptors.
Materials and Reagents:
-
Membrane Preparations: Cell membranes from a stable cell line expressing human recombinant MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled melatonin (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C filter mats.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
96-well assay plates.
Experimental Workflow:
Caption: Experimental Workflow for Radioligand Binding.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend them in the assay buffer to the desired protein concentration (typically 20-50 µg protein per well). Keep the membrane suspension on ice.
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM).
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Add 50 µL of the radioligand (e.g., [³H]-melatonin at a final concentration close to its Kd) to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine for some applications to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 300 µL) to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Conclusion
These application notes provide a comprehensive framework for determining the binding affinity of this compound for MT1 and MT2 receptors. Adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the pharmacology of this and other melatonergic compounds. Accurate determination of binding affinities is a cornerstone of drug discovery and development, facilitating the identification and optimization of novel therapeutic agents.
References
Application Notes: Preparation of 6-Chloromelatonin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloromelatonin is a potent agonist of melatonin receptors MT1 and MT2, exhibiting greater metabolic stability than melatonin itself.[1] Its use in cell-based assays is crucial for studying insomnia, sleep disorders, and other neurological conditions.[1] Accurate and consistent results in in vitro studies depend on the correct preparation, handling, and storage of this compound stock solutions. Improperly prepared solutions can lead to issues with compound solubility, stability, and ultimately, the reproducibility of experimental data.
These application notes provide a detailed protocol for the preparation of this compound stock solutions for cell culture applications, along with essential data on its physicochemical properties and handling recommendations.
Physicochemical Properties, Storage, and Safety
A summary of key quantitative data for this compound is presented below. Adherence to recommended storage conditions is critical for maintaining the compound's integrity over time.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 266.72 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility in DMSO | 90.0 mg/mL (approx. 337.4 mM) | |
| Solubility in Alcohol | Soluble | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 100 mM primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Reagents
-
This compound powder (CAS: 63762-74-3)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials (sterile, polypropylene)
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Preparation of a 100 mM Primary Stock Solution
Calculation: To prepare a 100 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L * 0.001 L * 266.72 g/mol * 1000 mg/g = 26.67 mg
Procedure:
-
Weighing: In a suitable container (e.g., a microcentrifuge tube), accurately weigh 26.67 mg of this compound powder.
-
Solvent Addition: Add 1 mL of sterile DMSO to the powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. If the compound does not dissolve completely, sonication is recommended to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for this compound stock preparation and cell treatment.
Recommendations for Use in Cell Culture
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely accepted safe level.
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of DMSO as the experimental groups, but without this compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Working Solutions: To achieve a low final DMSO concentration, it is often necessary to perform serial dilutions. For example, dilute the 100 mM primary stock in sterile PBS or culture medium to create an intermediate stock. This intermediate stock can then be added to the final culture volume.
-
Final Dilution: When adding the final working solution to your cells, add it slowly and gently mix the culture plate or flask to ensure even distribution without disturbing the cells.
References
Application Notes and Protocols for In Vivo Rodent Studies with 6-Chloromelatonin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vivo studies determining the optimal dosage of 6-chloromelatonin in rodents. The following information is based on the parent compound, melatonin, and is intended to serve as a reference for designing initial dose-finding studies for this compound. The optimal dosage for this compound must be determined empirically.
Introduction
Data Presentation: Melatonin Dosage in Rodent Studies
The following table summarizes dosages of melatonin used in various in vivo rodent studies. This data can be used as a reference for designing dose-ranging studies for this compound, keeping in mind that the potency and pharmacokinetics of this compound may differ.
| Compound | Rodent Species | Route of Administration | Dosage Range | Observed Effects | Reference |
| Melatonin | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Reduced time to sleep onset and increased sleep duration.[2] | [2] |
| Melatonin | Rat (Sprague-Dawley) | Oral (gavage) | 50 - 200 mg/kg/day | Maternal toxicity NOAEL at 100 mg/kg/day; no developmental toxicity up to 200 mg/kg/day. | [3] |
| Melatonin | Rat | Intraperitoneal (i.p.) | 60 mg/kg | Increased pain threshold in an inflammatory pain model.[4] | |
| Melatonin | Mouse (C57BL/6) | Intraperitoneal (i.p.) | 20 mg/kg | Anxiolytic-like effects in adult mice. | |
| Melatonin | Mouse (SHR) | Oral (in drinking water) | 2 mg/L and 20 mg/L | Low dose (2mg/L) decreased spontaneous tumor incidence. | |
| Melatonin | Rat | Intravenous (i.v.) | 5 mg/kg | Pharmacokinetic studies. | |
| Melatonin | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Co-administration with lead acetate showed protective effects against toxicity. |
Experimental Protocols
Below are detailed methodologies from key experiments involving melatonin administration in rodents, which can be adapted for this compound studies.
Protocol 1: Evaluation of Hypnotic Effects in Rats
-
Objective: To assess the sleep-inducing properties of a test compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: Melatonin was dissolved in a vehicle suitable for intraperitoneal injection. For this compound, a solubility test should be performed to determine the appropriate vehicle (e.g., saline, DMSO, or a mixture).
-
Administration: Melatonin was administered intraperitoneally at doses of 2.5 mg/kg and 10 mg/kg.
-
Experimental Procedure:
-
Rats are habituated to the experimental room and observation cages.
-
Electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording are surgically implanted.
-
After a recovery period, baseline sleep-wake patterns are recorded.
-
The test compound (or vehicle control) is administered at the beginning of the light cycle.
-
EEG and EMG are recorded continuously to determine the latency to sleep onset and the duration of different sleep stages (e.g., slow-wave sleep, paradoxical sleep).
-
-
Endpoint Measurement: Time to sleep onset, total sleep time, and time spent in different sleep stages.
Protocol 2: Assessment of Anxiolytic-like Effects in Mice
-
Objective: To determine if a test compound has anxiety-reducing effects.
-
Animal Model: Adult male C57BL/6 mice.
-
Drug Preparation: Melatonin was prepared for intraperitoneal injection.
-
Administration: A single dose of 20 mg/kg of melatonin was administered intraperitoneally.
-
Experimental Procedure (Elevated Plus Maze Test):
-
Mice are habituated to the testing room.
-
The test compound (or vehicle) is administered 30 minutes before the test.
-
Each mouse is placed in the center of an elevated plus maze, which consists of two open arms and two closed arms.
-
The behavior of the mouse is recorded for a set period (e.g., 5 minutes).
-
-
Endpoint Measurement: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualization
Signaling Pathway
Caption: Generalized Melatonin Receptor Signaling Pathway.
Experimental Workflow
Caption: Typical Workflow for an In Vivo Rodent Study.
References
- 1. This compound | CAS 63762-74-3 | Tocris Bioscience [tocris.com]
- 2. The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal and developmental toxicity evaluation of melatonin administered orally to pregnant Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An examination of the relationship between melatonin and circadian rhythms: impact on reproduction, rhythmic behaviors and growth | News | Science Japan [sj.jst.go.jp]
Application Notes and Protocols for 6-Chloromelatonin in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-chloromelatonin, a potent melatonin receptor agonist, in the study of circadian rhythms. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, playing a crucial role in modulating the body's internal clock. Its stability and potency make it a valuable tool for investigating the molecular and physiological mechanisms underlying circadian regulation. Understanding its interaction with melatonin receptors and the subsequent signaling cascades is essential for developing novel therapeutics for circadian rhythm-related disorders.
Data Presentation
Quantitative data is crucial for understanding the pharmacological profile of this compound. The following tables summarize key parameters.
Table 1: Melatonin Receptor Binding Affinity
This table presents the binding affinities (pKi) of this compound and the endogenous ligand, melatonin, for the human MT1 and MT2 receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | MT1 Receptor (pKi) | MT2 Receptor (pKi) |
| This compound | 9.10 | 9.77 |
| Melatonin | ~10.0 | ~9.5 |
Note: Data compiled from various sources. Exact values may vary based on experimental conditions.
Table 2: Dose-Dependent Effects of a this compound Analog on Sleep Latency
| Dose of beta-methyl-6-chloromelatonin | Improvement in Sleep Latency vs. Placebo | p-value |
| 20 mg | 31% | 0.0082 |
| 50 mg | 32% | 0.0062 |
| 100 mg | 41% | < 0.0001 |
Signaling Pathways
This compound exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades that ultimately influence the core clock machinery within the suprachiasmatic nucleus (SCN).
References
Application Notes and Protocols for the Use of 6-Chloromelatonin in Neurodegenerative Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-chloromelatonin, a potent melatonin receptor agonist, and its potential applications in the study of neurodegenerative diseases. This document includes a summary of its receptor binding affinities, detailed protocols for in vitro and in vivo experimental models, and diagrams of relevant signaling pathways.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that the neurohormone melatonin has significant neuroprotective properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] this compound is a synthetic analog of melatonin that acts as a potent agonist for melatonin receptors MT1 and MT2.[3][4] Due to its higher metabolic stability compared to melatonin, this compound presents itself as a valuable tool for investigating the therapeutic potential of melatonergic pathways in various neurodegenerative disease models.
Mechanism of Action
This compound exerts its effects primarily through the activation of two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. These receptors are expressed in various regions of the central nervous system. Upon binding, this compound, like melatonin, is expected to initiate a cascade of intracellular signaling events that contribute to neuroprotection. These pathways include:
-
Antioxidant Signaling: Melatonin is a powerful free radical scavenger and stimulates the expression of antioxidant enzymes.
-
Anti-inflammatory Signaling: Melatonin can suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.
-
Anti-apoptotic Signaling: Melatonin has been shown to inhibit key steps in the programmed cell death cascade, including the release of cytochrome c from mitochondria.
Applications in Neurodegenerative Disease Models
Given its potent agonistic activity at melatonin receptors, this compound can be utilized in a variety of in vitro and in vivo models to explore the pathophysiology of neurodegenerative diseases and to evaluate potential therapeutic strategies.
-
Alzheimer's Disease (AD): Research can focus on the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity and to modulate the processing of amyloid precursor protein (APP).
-
Parkinson's Disease (PD): In vitro models, such as the SH-SY5Y neuroblastoma cell line treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+, can be used to assess the protective effects of this compound on dopaminergic neurons.
-
Huntington's Disease (HD): In vivo studies using transgenic mouse models of HD, such as the R6/2 mouse, can be employed to investigate whether this compound can delay disease onset, improve motor function, and extend lifespan.
Quantitative Data
The following table summarizes the reported binding affinities of this compound for the human MT1 and MT2 receptors.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | hMT1 | pKi | 9.10 | |
| This compound | hMT2 | pKi | 9.77 | |
| This compound | MT1 | pKi | 8.9 | |
| This compound | MT2 | pKi | 9.1 | |
| TIK-301 (beta-methyl-6-chloromelatonin) | MT1 | pKi | 10.38 | |
| TIK-301 (beta-methyl-6-chloromelatonin) | MT2 | pKi | 10.38 |
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in neurodegenerative disease research. These protocols are based on established methods for studying melatonin and neuroprotection. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Parkinson's Disease Model)
This protocol describes a method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare a stock solution of 6-OHDA. Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM). Include a control group without 6-OHDA and a group with 6-OHDA alone.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vitro Antioxidant Capacity Assay (ORAC)
This protocol measures the oxygen radical absorbance capacity (ORAC) of this compound, providing an indication of its direct antioxidant activity.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to various concentrations.
-
Prepare a series of Trolox standards in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of this compound, Trolox standards, or phosphate buffer (blank) to the wells of the 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. Subtract the AUC of the blank from the AUC of the samples and standards. Plot a standard curve of Trolox concentration versus net AUC. Determine the ORAC value of this compound in Trolox equivalents (TE).
Protocol 3: In Vivo Study in a Transgenic Mouse Model of Huntington's Disease (R6/2)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the R6/2 mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Saline solution (vehicle)
-
Rotarod apparatus for motor function testing
Procedure:
-
Animal Husbandry: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Divide the R6/2 mice into two groups: one receiving daily intraperitoneal (i.p.) injections of this compound and a control group receiving daily i.p. injections of saline. A group of wild-type littermates should also be included.
-
Dosing Regimen: The dose of this compound should be determined based on preliminary studies or literature on melatonin in similar models (e.g., 10-30 mg/kg). Begin treatment at a pre-symptomatic age (e.g., 5-6 weeks).
-
Behavioral Testing (Rotarod):
-
Once a week, assess the motor coordination and balance of the mice using an accelerating rotarod.
-
Record the latency to fall for each mouse over several trials.
-
-
Monitoring Disease Progression: Monitor the mice for other signs of disease progression, such as weight loss and survival.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue for histological and biochemical analyses. This can include immunohistochemistry for huntingtin aggregates and markers of neuroinflammation, or Western blotting for apoptotic proteins.
-
Data Analysis: Use appropriate statistical methods to compare the behavioral performance, disease progression markers, and survival between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound in neurodegenerative disease models.
Caption: Neuroprotective signaling pathways of this compound.
References
- 1. Biosynthesis of Neuroprotective Melatonin is Dysregulated in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of melatonin in experimental models of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloromelatonin: A Potent Pharmacological Tool for Chronobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloromelatonin is a high-affinity agonist of the melatonin receptors, MT1 and MT2, which play a pivotal role in the regulation of circadian rhythms and sleep-wake cycles. Its enhanced metabolic stability compared to the endogenous hormone melatonin makes it a valuable pharmacological tool for in vitro and in vivo studies in the field of chronobiology. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile
This compound exhibits high affinity for both MT1 and MT2 melatonin receptors, with a slight preference for the MT2 subtype. This interaction with melatonin receptors, which are primarily coupled to inhibitory G proteins (Gi/o), leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of these receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker, allows this compound to influence and shift circadian rhythms.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its well-characterized analog, β-methyl-6-chloromelatonin (TIK-301).
Table 1: Melatonin Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Reference |
| This compound | MT₁ | ~0.44 | 9.10 | [1] |
| MT₂ | ~0.17 | 9.77 | [1] | |
| β-methyl-6-chloromelatonin (TIK-301) | MT₁ | 0.081 | 10.09 | [2][3] |
| MT₂ | 0.042 | 10.38 | [4] | |
| Melatonin | MT₁ | ~1.29 | 9.89 | |
| MT₂ | ~2.75 | 9.56 |
Table 2: Functional Activity
| Compound | Assay | IC₅₀ / EC₅₀ | Reference |
| This compound | Inhibition of forskolin-stimulated cAMP accumulation | EC₂₅ = 226 µM | |
| β-methyl-6-chloromelatonin (TIK-301) | Inhibition of forskolin-stimulated cAMP accumulation | EC₅₀ = 0.0479 nM |
Table 3: In Vivo Efficacy (Clinical Data for β-methyl-6-chloromelatonin)
| Dose | Outcome | Improvement vs. Placebo | Reference |
| 20 mg | Latency to Persistent Sleep | 31% | |
| 50 mg | Latency to Persistent Sleep | 32% | |
| 100 mg | Latency to Persistent Sleep | 41% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound as a pharmacological tool.
Protocol 1: Radioligand Competition Binding Assay
This protocol details the determination of the binding affinity (Kᵢ) of this compound for MT1 and MT2 receptors using a competition binding assay with 2-[¹²⁵I]iodomelatonin.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
2-[¹²⁵I]iodomelatonin (Radioligand)
-
This compound (unlabeled competitor)
-
Melatonin (for determining non-specific binding)
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-MT1 or HEK293-MT2 cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in ice-cold binding buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of a serial dilution of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the experimental wells.
-
For total binding, add 50 µL of binding buffer.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM).
-
Add 50 µL of 2-[¹²⁵I]iodomelatonin (at a final concentration close to its Kₑ, e.g., 100 pM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
References
- 1. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chiral Recognition of Flexible Melatonin Receptor Ligands Induced by Conformational Equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIK-301 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing 6-Chloromelatonin's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloromelatonin is a potent agonist of melatonin receptors MT1 and MT2, exhibiting greater metabolic stability than its parent compound, melatonin.[1] This characteristic makes it a valuable tool for investigating the physiological and pharmacological roles of melatonergic signaling. These application notes provide detailed protocols for assessing the effects of this compound on gene expression in cellular models, a critical step in understanding its mechanism of action and potential therapeutic applications. The provided methodologies cover cell culture and treatment, RNA extraction, and gene expression analysis by quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).
Signaling Pathways of Melatonergic Agonists
This compound, acting as a melatonin receptor agonist, is expected to activate signaling pathways similar to melatonin. Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs).[2] Upon agonist binding, these receptors modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, and can also signal through phospholipase C (PLC) and protein kinase C (PKC) pathways.[2][3] These signaling cascades ultimately influence the activity of various transcription factors, thereby regulating the expression of target genes.[1]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., human gastric cancer SGC7901 cells, neuroblastoma cells)
-
Complete culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed SGC7901 cells at a concentration of 5x10⁵ cells/well.
-
Cell Adhesion: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: RNA Extraction
This protocol outlines the steps for isolating total RNA from cultured cells.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: After the treatment period, remove the medium and wash the cells with PBS. Add 1 mL of TRIzol reagent to each well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of the expression of specific genes.
Materials:
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
cDNA (from Protocol 2)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate by combining the qPCR master mix, forward and reverse primers (to a final concentration of 100-500 nM each), and cDNA template. Include a no-template control for each primer set.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4: RNA Sequencing (RNA-seq)
This protocol provides a high-level overview of the steps involved in a global gene expression analysis.
Materials:
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Library Preparation: Starting with high-quality total RNA (from Protocol 2), prepare sequencing libraries using a commercially available kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's protocols.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
-
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and structured format.
Table 1: Example of qPCR Data for Selected Genes in Response to this compound Treatment
| Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| Gene X | 1 µM this compound | 2.5 ± 0.3 | < 0.05 |
| 10 µM this compound | 4.1 ± 0.5 | < 0.01 | |
| Gene Y | 1 µM this compound | -1.8 ± 0.2 | < 0.05 |
| 10 µM this compound | -3.2 ± 0.4 | < 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of RNA-seq Data Summary for Top Differentially Expressed Genes
| Gene ID | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| ENSG0000012345 | ABC1 | 2.58 | 1.2e-6 | 2.5e-5 |
| ENSG0000067890 | XYZ2 | -3.12 | 3.4e-5 | 4.1e-4 |
| ENSG00000111213 | DEF3 | 1.98 | 5.6e-5 | 6.2e-4 |
Experimental Workflow Visualization
References
- 1. Melatonin and Melatonergic Influence on Neuronal Transcription Factors: Implications for the Development of Novel Therapies for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 6-Chloromelatonin's Impact on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the impact of 6-chloromelatonin, a potent melatonin receptor agonist, on neuronal firing. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analog of melatonin with higher metabolic stability and potent agonistic activity at both MT1 and MT2 melatonin receptors.[1] These receptors are G-protein coupled receptors (GPCRs) widely expressed in the central nervous system and are implicated in the regulation of circadian rhythms, sleep, and neuronal excitability.[2][3] Understanding the precise effects of this compound on neuronal firing is crucial for the development of novel therapeutics for sleep disorders, neurodegenerative diseases, and other neurological conditions.
This document outlines key experimental techniques to characterize the influence of this compound on neuronal activity, including electrophysiology, calcium imaging, and neurotransmitter release assays.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its parent compound, melatonin, on various neuronal parameters.
Table 1: Effect of this compound on Evoked Potentials in Mouse Hippocampal Slices
| Concentration of this compound | Depression of Excitatory Postsynaptic Potential (EPSP) (%) | Depression of Population Spike (%) | Reference |
| 0.1 mM | ~20% | ~25% | [4] |
| 0.5 mM | ~45% | ~50% | [4] |
Data extracted from Hogan et al., 2001. The study suggests that this compound influences synaptic efficiency and/or cell excitability.
Table 2: Electrophysiological Effects of Melatonin on Neuronal Properties (as a proxy for this compound)
| Parameter | Effect of Melatonin | Concentration Range | Neuronal Type | Reference |
| Resting Membrane Potential | Hyperpolarization | 1.0 - 1000.0 nM | Dorsal Root Ganglion Neurons | |
| Action Potential Threshold | Increased | 10 µM | Trigeminal Ganglion Neurons | |
| Spontaneous Action Potentials | Disappeared | 10 µM | Trigeminal Ganglion Neurons | |
| Firing Rate | Decreased | Not specified | Medial Vestibular Nucleus Neurons | |
| Input Resistance | Increased | 1.0 - 1000.0 nM | Dorsal Root Ganglion Neurons | |
| Rheobase | Increased | 1.0 - 1000.0 nM | Dorsal Root Ganglion Neurons |
Given that this compound is a potent melatonin receptor agonist, similar effects on intrinsic neuronal excitability are anticipated.
Signaling Pathways
The effects of this compound on neuronal firing are primarily mediated through the activation of MT1 and MT2 melatonin receptors, which are coupled to various intracellular signaling cascades.
Caption: Signaling pathways of this compound in neurons.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on neuronal firing.
Electrophysiological Recording using Whole-Cell Patch-Clamp
This technique allows for the detailed analysis of the intrinsic electrical properties of individual neurons.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Solutions:
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron in the slice with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).
-
Rupture the membrane patch with a brief pulse of stronger negative pressure to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and inject a series of current steps to elicit action potentials and determine the firing frequency, action potential threshold, and input resistance.
-
Record baseline activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration(s) and record for at least 15-20 minutes.
-
Perform a washout with aCSF to check for reversibility of the effects.
-
Network Activity Recording using Multi-Electrode Arrays (MEAs)
MEAs allow for the non-invasive, simultaneous recording of extracellular field potentials from multiple sites within a neuronal network, providing insights into network synchrony and bursting activity.
Experimental Workflow:
Caption: Workflow for multi-electrode array experiments.
Protocol:
-
Cell Culture:
-
Coat MEA plates with an appropriate substrate (e.g., poly-L-lysine or PEI followed by laminin) to promote neuronal adhesion.
-
Dissociate primary neurons from embryonic rodent brain tissue (e.g., cortex or hippocampus) or use human iPSC-derived neurons.
-
Plate the neurons onto the MEA plates at a suitable density.
-
Culture the neurons in appropriate media for 2-4 weeks to allow for the formation of a mature, spontaneously active neuronal network.
-
-
Recording Procedure:
-
Place the MEA plate into the recording system, which maintains the culture at 37°C and 5% CO₂.
-
Allow the culture to acclimate for at least 10-15 minutes.
-
Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.
-
Add this compound to the culture medium at the desired final concentration.
-
Record the network activity for an extended period (e.g., 1-2 hours) to observe the acute and potentially chronic effects of the compound.
-
Analyze the data using appropriate software to quantify changes in the recorded parameters.
-
Neurotransmitter Release Assay
This protocol describes a method to measure the release of dopamine, a neurotransmitter known to be modulated by melatonin agonists.
Protocol:
-
Brain Slice Preparation:
-
Prepare brain slices containing the region of interest (e.g., striatum) as described in the patch-clamp protocol.
-
-
[³H]Dopamine Loading:
-
Incubate the slices in oxygenated aCSF containing [³H]dopamine (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake into dopaminergic neurons.
-
-
Superfusion and Sample Collection:
-
Transfer the slices to a superfusion chamber and continuously perfuse with warm, oxygenated aCSF at a constant flow rate (e.g., 1 ml/min).
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After establishing a stable baseline of [³H]dopamine release, switch to a superfusion medium containing this compound.
-
To evoke release, stimulate the slices with a high potassium concentration (e.g., 20-30 mM KCl) in the aCSF, both in the absence and presence of this compound.
-
Continue collecting fractions throughout the experiment.
-
-
Quantification:
-
Determine the radioactivity in each collected fraction using a liquid scintillation counter.
-
At the end of the experiment, solubilize the tissue slices to determine the remaining [³H]dopamine.
-
Express the release of [³H]dopamine in each fraction as a percentage of the total radioactivity in the tissue at the time of collection.
-
Compare the evoked release of [³H]dopamine in the presence and absence of this compound.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on neuronal firing. By employing a combination of electrophysiological, imaging, and neurochemical techniques, researchers can gain a comprehensive understanding of how this potent melatonin agonist modulates neuronal activity, which is essential for its development as a therapeutic agent.
References
- 1. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulation of neuronal activity by melatonin: in vitro studies on mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Chloromelatonin Solubility for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 6-chloromelatonin for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
Q2: What are the recommended strategies for improving the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and advanced formulation techniques such as liposomes and nanoemulsions. The choice of method will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the biological system to the solubilizing agents.
Q3: Are there any safety concerns when using co-solvents like DMSO or ethanol in cell-based assays?
A3: Yes, both DMSO and ethanol can be toxic to cells at higher concentrations. For in vitro experiments, it is generally recommended to keep the final concentration of DMSO at or below 0.5%, although some cell lines may tolerate up to 1%.[2][3][4] For ethanol, the final concentration should typically be kept below 1% (v/v).[5] It is always best practice to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes. This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile for cell culture experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause: The aqueous solubility of this compound has been exceeded. This often happens when a concentrated stock solution in an organic solvent is diluted too quickly or into a buffer with incompatible pH or ionic strength.
Solutions:
-
Slower Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Increase Co-solvent Concentration: If the experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution can help maintain solubility. Ensure the final solvent concentration remains within the tolerated limits for your assay.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween 80, can help to stabilize the compound in the aqueous solution.
-
Employ Cyclodextrins: Pre-forming an inclusion complex with a cyclodextrin like HP-β-CD before dilution into the aqueous buffer can significantly improve solubility and prevent precipitation.
Issue 2: Inconsistent results in biological assays.
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the working solution, leading to variability in the effective concentration.
Solutions:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before use.
-
Sonication: Gentle sonication can help to dissolve any small, undissolved particles and ensure a homogenous solution.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid potential degradation or precipitation over time.
-
Solubility Testing: If inconsistent results persist, it may be necessary to experimentally determine the solubility of this compound in your specific buffer system to ensure you are working within its soluble range.
Quantitative Data Summary
| Solvent/System | Compound | Solubility/Concentration | Notes | Reference |
| DMSO | This compound | Up to 90.0 mg/mL (337.4 mM) | Sonication is recommended for dissolution. | |
| Cell Culture Media with DMSO | General | Recommended final concentration: ≤ 0.5% | Some cell lines may tolerate up to 1%. Primary cells are more sensitive. | |
| Cell Culture Media with Ethanol | General | Recommended final concentration: ≤ 1% (v/v) | Cell line-dependent. A vehicle control is crucial. | |
| Aqueous Solution with HP-β-CD | General | Up to 1-2% in serum-supplemented media | Can significantly increase the solubility of hydrophobic drugs. | |
| Aqueous Solution with HP-β-CD | Melatonin | Solubility increases linearly with HP-β-CD concentration. | Specific data for this compound is not available; melatonin is used as a proxy. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in deionized water or your experimental buffer to create a concentrated stock solution (e.g., 20% w/v).
-
Prepare a concentrated this compound stock in an organic solvent: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the inclusion complex: Slowly add the this compound solution to the HP-β-CD solution while stirring.
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Remove the organic solvent (optional but recommended): If the organic solvent is not desired in the final formulation, it can be removed by methods such as gentle heating under a stream of nitrogen or by rotary evaporation.
-
Determine the final concentration: The concentration of this compound in the final aqueous solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
-
Filter the solution: Pass the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Visualizations
References
- 1. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preventing the degradation of 6-chloromelatonin in experimental buffers
Welcome to the technical support center for 6-chloromelatonin. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound in experimental buffers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: Why are my experimental results with this compound inconsistent or showing a loss of activity?
Answer: Inconsistent results or a progressive loss of compound activity often point to the degradation of this compound in your experimental buffer. Key factors influencing its stability include buffer pH, temperature, light exposure, and the presence of oxidizing agents. This compound is noted for having higher metabolic stability than melatonin, but it is still susceptible to degradation under suboptimal conditions.[1][2]
To diagnose the issue, consider the following:
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Buffer Preparation and Storage: Was the working solution prepared fresh for each experiment? Storing the compound in aqueous buffers for extended periods, even at 4°C, can lead to gradual degradation.[3]
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pH of Buffer: The stability of indoleamines like melatonin is pH-dependent. Degradation can accelerate in strongly acidic or basic conditions.[4][5]
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Light Exposure: Did you protect your solutions from light? Indoleamines are notoriously light-sensitive, and UV exposure can cause significant degradation.
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Temperature: Were your solutions kept at the appropriate temperature? Higher temperatures accelerate the rate of chemical degradation.
Question: My this compound solution has developed a slight yellow tint. Is it still usable?
Answer: A change in color, such as the appearance of a yellow tint, is a visual indicator of chemical degradation. This is likely due to the formation of oxidation products, such as chlorinated analogs of kynuramines, which can occur when the indole ring of the molecule is cleaved. The presence of these degradation products can interfere with your experiments and lead to inaccurate results.
Recommendation: It is strongly advised to discard any discolored solution and prepare a fresh batch from your stock immediately before use. To prevent this, ensure your buffer is deoxygenated and that you minimize the solution's exposure to light and elevated temperatures.
Frequently Asked Questions (FAQs)
Question: How should I prepare and store stock solutions of this compound?
Answer: Proper preparation and storage of stock solutions are critical for ensuring the compound's integrity.
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Solvent: this compound is highly soluble in DMSO (up to 100 mM). It is recommended to prepare a high-concentration stock solution in anhydrous, research-grade DMSO.
-
Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solution (in DMSO): Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store these aliquots at -80°C, where they can be stable for up to one year.
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Question: What are the optimal buffer conditions to maximize the stability of this compound during an experiment?
Answer: While specific stability data for this compound is limited, its stability profile is expected to be similar to melatonin, which is well-studied. For melatonin, stability is greatest in slightly acidic to neutral conditions and at low temperatures.
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pH: Aim for a buffer pH between 4 and 7. Stability decreases as the pH becomes more alkaline.
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Temperature: Perform experiments at the lowest feasible temperature. If experiments must be conducted at 37°C, minimize the incubation time as much as possible.
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Light: Protect all solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil.
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Oxygen: The presence of oxygen can lead to oxidative degradation. For sensitive, long-term experiments, consider deoxygenating your buffer by bubbling it with an inert gas like nitrogen or argon before adding the compound.
Question: What are the primary degradation pathways for this compound?
Answer: The degradation of this compound is expected to follow pathways similar to melatonin, which primarily involve oxidation. The two main routes are:
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Indolic Pathway (Hydroxylation): This is the major metabolic route for melatonin, involving enzymatic hydroxylation (e.g., by cytochrome P450 enzymes in vivo) to form 6-hydroxymelatonin, which is then conjugated and excreted. In a buffer, a similar non-enzymatic hydroxylation can occur.
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Kynuric Pathway (Oxidative Cleavage): The indole ring can be cleaved by reactive oxygen species, leading to the formation of chlorinated analogs of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). This pathway is often associated with photodegradation and reaction with free radicals.
Data & Protocols
Summary of Factors Affecting Indoleamine Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH 1-4) | Relatively Stable | Use buffers in the slightly acidic to neutral range. |
| Neutral (pH ~7) | Stable | Ideal for most short-term experiments. | |
| Alkaline (pH > 8) | Increased Degradation | Avoid alkaline buffers if possible. | |
| Temperature | ≤ 4°C | High Stability | Store working solutions on ice and prepare fresh. |
| Room Temp (~25°C) | Gradual Degradation | Minimize time at room temperature. | |
| 37°C | Accelerated Degradation | Limit incubation times at physiological temperatures. | |
| Light | Dark | High Stability | Protect solutions from all light sources. |
| Ambient Light | Gradual Degradation | Use amber vials or foil. | |
| UV Light (365 nm) | Rapid Degradation | Avoid any exposure to UV light. | |
| Oxygen | Deoxygenated | High Stability | De-gas buffers for long-term or sensitive assays. |
| Atmospheric O₂ | Potential for Oxidation | Keep vials tightly sealed. | |
| Oxidizing Agents | H₂O₂ | Rapid Degradation | Ensure all reagents and buffers are free of oxidants. |
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific experimental buffer.
Objective: To quantify the concentration of this compound over time under specific conditions (e.g., temperature, pH, light exposure).
Materials:
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This compound powder
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Anhydrous DMSO
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Experimental Buffer (e.g., PBS, pH 7.4)
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HPLC system with a UV or DAD detector
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C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v), filtered and degassed
-
Amber or foil-wrapped vials
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
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Prepare Working Solution: Dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
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Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution, place it in an HPLC vial, and either analyze it immediately or store it at -80°C. This is your baseline concentration.
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Incubation: Store the remaining working solution under the desired experimental conditions (e.g., in a 37°C incubator, protected from light).
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Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and transfer them to HPLC vials. Freeze immediately at -80°C if not analyzing right away.
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HPLC Analysis:
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Set the column temperature (e.g., 25°C).
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Set the flow rate (e.g., 1.0 mL/min).
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Set the UV detector to the appropriate wavelength for this compound (typically around 225-280 nm for indoleamines).
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Inject equal volumes of each sample.
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Record the peak area for this compound in each chromatogram.
-
-
Data Analysis:
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Calculate the concentration of this compound at each time point relative to the T=0 sample.
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Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
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Visual Guides
Diagrams of Pathways and Workflows
Caption: Putative degradation pathways of this compound in vitro.
Caption: Workflow to minimize this compound degradation.
References
- 1. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting variability in 6-chloromelatonin binding assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-chloromelatonin in receptor binding assays. The information is designed to help identify and resolve sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound binding assay and what is it used for?
A this compound binding assay is a technique used to study the interaction of this compound with its target receptors, primarily the melatonin receptors MT1 and MT2. It is commonly performed as a competitive binding assay where this compound competes with a radiolabeled ligand (like [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) for binding to the receptors. This assay is used to determine the binding affinity (Ki) of this compound and to characterize the pharmacology of melatonin receptors.
Q2: What are the most common sources of variability in this assay?
Variability in this compound binding assays can arise from several factors, including:
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Pipetting and Dispensing Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
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Reagent Preparation and Stability: Improperly prepared or degraded reagents, including the radioligand and this compound, can affect binding.
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Inconsistent Incubation Times and Temperatures: Failure to maintain consistent incubation conditions can lead to variable binding results.
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Issues with Receptor Preparation: The quality, concentration, and handling of the cell membrane preparation containing the target receptors are critical.
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High Non-Specific Binding: When the radioligand binds to components other than the target receptor, it can obscure the specific binding signal.
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO, with a solubility of up to 100 mM.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[2] When preparing solutions, especially if the compound is not dissolving readily, sonication or gentle heating (to around 45°C) can be used to aid dissolution.[2]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, making it difficult to determine the specific binding of this compound. What can I do?
Answer: High non-specific binding (NSB) can mask the specific signal. Ideally, NSB should be less than 50% of the total binding. Here are some potential causes and solutions:
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Excessive Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB.
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Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value.
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Hydrophobic Interactions: Both the radioligand and this compound can exhibit non-specific binding due to hydrophobicity.
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Solution: Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.
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-
Binding to Filters: The radioligand may be binding to the filter paper used in the assay.
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Solution: Pre-soak the filters in a buffer containing a blocking agent like polyethyleneimine (PEI).[3]
-
-
High Membrane Protein Concentration: Too much membrane protein can increase NSB.
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Solution: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg of membrane protein.[3]
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Issue 2: Low or No Specific Binding
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer: A lack of specific binding can indicate several issues with your experimental setup or reagents.
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Inactive or Degraded Receptors: The melatonin receptors in your preparation may have degraded.
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Solution: Ensure proper storage and handling of your membrane preparations. Use fresh preparations and consider running a quality control check, such as a Western blot, to confirm receptor presence.
-
-
Insufficient Incubation Time: The binding may not have reached equilibrium.
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Solution: Optimize the incubation time. This can be determined through kinetic experiments (association and dissociation assays).
-
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Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the buffer can inhibit binding.
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Solution: Review the recommended buffer composition for melatonin receptor binding assays and ensure all components are correct.
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Issue 3: Poor Reproducibility and High Variability
Question: My results are inconsistent between experiments, or I have high variability within the same experiment. How can I improve this?
Answer: Poor reproducibility is often due to inconsistencies in the assay protocol and execution.
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Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results.
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Solution: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques for better accuracy.
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Batch-to-Batch Reagent Variability: Using freshly prepared reagents for each experiment can introduce variability.
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Solution: Prepare large batches of buffers and other reagents and aliquot for single-use to ensure consistency across experiments.
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Inconsistent Assay Conditions: Minor differences in incubation times or temperatures can affect binding.
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Solution: Strictly adhere to a standardized protocol for all steps of the assay, paying close attention to timing and temperature control.
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Data Presentation
Table 1: Binding Affinities of this compound at Human Melatonin Receptors
| Receptor | Radioligand | pKi | Ki (nM) |
| MT1 | [³H]-melatonin | 8.9 | 1.26 |
| MT1 | 2-[¹²⁵I]-iodomelatonin | 9.1 | 0.79 |
| MT2 | [³H]-melatonin | 9.77 | 0.17 |
pKi is the negative logarithm of the inhibition constant (Ki). Data compiled from MedChemExpress and Tocris Bioscience.
Table 2: Typical Parameters for a Competitive this compound Binding Assay
| Parameter | Typical Range/Value | Notes |
| Radioligand | [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin | Select based on availability and desired specific activity. |
| Radioligand Concentration | At or below the Kd for the receptor | Minimizes non-specific binding. |
| Membrane Protein | 100-500 µ g/well | Titrate for optimal signal-to-noise ratio. |
| Incubation Temperature | Room temperature or 37°C | Ensure consistency. |
| Incubation Time | 60-120 minutes | Should be sufficient to reach equilibrium. |
| Non-specific Binding Definition | 1-10 µM of unlabeled melatonin | Use a high concentration of a known ligand to saturate specific sites. |
| Wash Buffer | Ice-cold Tris-HCl or similar | Cold buffer minimizes dissociation of the bound radioligand. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay with this compound
This protocol describes a general procedure for determining the binding affinity of this compound for melatonin receptors using a filtration-based assay with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin).
1. Membrane Preparation: a. Homogenize tissue or cells expressing melatonin receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound. b. Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation. c. Non-specific Binding Wells: Add a high concentration of unlabeled melatonin (e.g., 10 µM), radioligand, and the membrane preparation. d. Competition Wells: Add varying concentrations of this compound, radioligand, and the membrane preparation.
3. Incubation: a. Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.
4. Filtration and Washing: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Counting and Data Analysis: a. Dry the filter mat and place the individual filter discs into scintillation vials containing a scintillation cocktail. b. Measure the radioactivity in each vial using a scintillation counter. c. Calculate specific binding by subtracting the average non-specific binding counts from the total binding and competition well counts. d. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). e. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Signaling pathways of MT1 and MT2 melatonin receptors.
Experimental Workflow
Caption: Workflow for a competitive this compound binding assay.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common assay issues.
References
Navigating In Vivo Studies with 6-Chloromelatonin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address common challenges encountered during the in vivo administration of 6-chloromelatonin. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate successful and reproducible research.
Troubleshooting Guide
| Challenge | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | This compound has limited solubility in aqueous solutions. The chosen vehicle may be inappropriate or improperly prepared. | - Prepare a stock solution in 100% DMSO. For working solutions, use a co-solvent system such as 5% DMSO + 30% PEG300 + 65% saline. - Sonication can aid in the dissolution of the compound.[1] - Ensure the final concentration of DMSO is low enough to not cause toxicity in the animal model. |
| Inconsistent Results | Variability in drug preparation, administration technique, or animal handling. Timing of administration may not align with the circadian rhythm of the animals. | - Standardize the protocol for vehicle preparation and drug administration. - Ensure consistent timing of injections, considering the nocturnal secretion pattern of endogenous melatonin. - For oral gavage, ensure proper technique to avoid administration into the lungs.[2] |
| Observed Toxicity or Adverse Events | The dosage may be too high, or the vehicle (e.g., high concentration of DMSO) may be causing toxicity. | - Conduct a dose-response study to determine the optimal therapeutic window. - Minimize the percentage of DMSO in the final injection volume. - Monitor animals closely for any signs of distress or adverse reactions. A study on the related compound beta-methyl-6-chloromelatonin showed mild to moderate adverse events in humans at doses of 20-100 mg.[3] |
| Lack of Efficacy | The dosage may be too low, the route of administration may not be optimal for the target tissue, or the compound may have degraded. | - Increase the dosage based on literature or pilot studies. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral) to alter bioavailability.[4][5] - Store this compound powder at -20°C and solutions at -80°C to ensure stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: Due to its limited aqueous solubility, this compound is typically dissolved in a co-solvent system. A common starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For the final in vivo formulation, this stock solution is then diluted with other vehicles such as Polyethylene Glycol 300 (PEG300), Tween 80, or saline to achieve the desired concentration while minimizing the final percentage of DMSO to avoid toxicity.
Q2: What are the appropriate storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent such as DMSO, it should be stored at -80°C to maintain its stability.
Q3: What is a typical dosage range for this compound in animal studies?
A3: The dosage of this compound can vary depending on the animal model and the research question. A study in rats used a dosage of 0.5 mg/kg via injection. For the related compound beta-methyl-6-chloromelatonin, doses of 10 mg/kg were found to be beneficial in rats, while 100 mg/kg showed toxicity. It is crucial to perform a dose-response study to determine the optimal and non-toxic dose for your specific experimental setup.
Q4: How does the pharmacokinetics of this compound compare to melatonin?
A4: While specific pharmacokinetic data for this compound is limited, it is reported to have higher metabolic stability than melatonin. This suggests that this compound may have a longer half-life and greater bioavailability in vivo. As a reference, the elimination half-life of melatonin in rats is approximately 20-35 minutes, with an oral bioavailability of around 53%. Researchers should consider these differences when designing experiments and interpreting results.
Q5: What are the known side effects of this compound?
A5: There is limited specific information on the side effects of this compound in preclinical studies. A clinical trial on a structurally similar compound, beta-methyl-6-chloromelatonin, reported adverse events that were mild to moderate in severity and did not differ in frequency from the placebo group. As with any experimental compound, close monitoring of the animals for any signs of toxicity or distress is essential.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Melatonin in Different Animal Models (as a proxy for this compound)
| Animal Model | Route of Administration | Dose | T½ (Elimination Half-life) | Bioavailability | Reference |
| Rat | Intravenous | 5 mg/kg | 19.8 min | - | |
| Rat | Oral | 10 mg/kg | - | 53.5% | |
| Rat | Intraperitoneal | 10 mg/kg | - | 74.0% | |
| Dog | Intravenous | 3 mg/kg | 18.6 min | - | |
| Dog | Oral | 1 mg/kg | - | 16.9% | |
| Monkey | Intravenous | 3 mg/kg | 34.2 min | - | |
| Monkey | Oral | 10 mg/kg | - | >100% |
Note: This data is for melatonin and should be used as a general guideline. The higher metabolic stability of this compound may result in different pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
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Stock Solution Preparation:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to dissolve the powder to a stock concentration of 10 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation (Example for a 1 mg/kg dose in a 25g mouse):
-
Target dose: 1 mg/kg = 0.025 mg for a 25g mouse.
-
Injection volume: 100 µL (0.1 mL).
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Required concentration of working solution: 0.25 mg/mL.
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Prepare a vehicle solution of 5% DMSO, 30% PEG300, and 65% sterile saline.
-
To prepare 1 mL of the working solution:
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Take 25 µL of the 10 mg/mL stock solution.
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Add 275 µL of PEG300.
-
Add 700 µL of sterile saline.
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Administer 100 µL of the working solution via intraperitoneal injection.
-
Protocol 2: Preparation of this compound for Oral Gavage in Rats
-
Stock Solution Preparation:
-
Follow the same procedure as in Protocol 1 to prepare a 10 mg/mL stock solution in 100% DMSO.
-
-
Working Solution Preparation (Example for a 5 mg/kg dose in a 200g rat):
-
Target dose: 5 mg/kg = 1 mg for a 200g rat.
-
Gavage volume: 1 mL.
-
Required concentration of working solution: 1 mg/mL.
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Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile water.
-
To prepare 1 mL of the working solution:
-
Take 100 µL of the 10 mg/mL stock solution.
-
Add 400 µL of PEG300.
-
Add 500 µL of sterile water.
-
-
Vortex thoroughly.
-
-
Administration:
-
Administer 1 mL of the working solution using a proper oral gavage needle.
-
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Simplified signaling pathway of this compound via MT1/MT2 receptors.
References
- 1. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 2. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 5. Pharmacokinetics of Alternative Administration Routes of Melatonin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining 6-Chloromelatonin Dosage for Primary Insomnia Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the dosage of 6-chloromelatonin for primary insomnia clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for insomnia?
A1: this compound, also known as β-methyl-6-chloromelatonin, TIK-301, or LY-156735, is a potent agonist of the melatonin receptors MT1 and MT2.[1] Its mechanism of action is similar to endogenous melatonin, which is a key hormone in regulating the sleep-wake cycle. By activating MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, this compound is believed to exert a direct soporific effect, helping to initiate sleep.[1][2] It has been suggested that its sleep-promoting effects are not secondary to changes in body temperature, unlike melatonin.[2]
Q2: What is the rationale for exploring this compound over melatonin?
A2: this compound exhibits greater metabolic stability and a longer half-life compared to melatonin.[3] This improved pharmacokinetic profile may offer a more consistent and sustained therapeutic effect for individuals with primary insomnia.
Q3: What dosages of this compound have been investigated in clinical trials for primary insomnia?
A3: A key clinical trial investigated the safety and efficacy of 20 mg, 50 mg, and 100 mg of β-methyl-6-chloromelatonin in subjects with primary insomnia. Another study in healthy volunteers also assessed doses of 20 mg, 35 mg, 50 mg, and 100 mg.
Q4: What is the evidence for the efficacy of these dosages?
A4: In a randomized, placebo-controlled, crossover clinical trial, β-methyl-6-chloromelatonin demonstrated a significant dose-dependent improvement in sleep latency. Compared to placebo, the 20 mg, 50 mg, and 100 mg doses resulted in a 31%, 32%, and 41% improvement in latency to persistent sleep, respectively. The 50 mg and 100 mg doses also showed significant improvements in subjective measures of the time to fall asleep.
Q5: What is the safety and tolerability profile of this compound at these dosages?
A5: In the clinical trial, adverse events were reported as mild to moderate in severity and their frequency did not differ between the this compound and placebo groups. Importantly, doses up to 100 mg were not associated with hypothermia, bradycardia, or hypotension, which can be side effects of other melatonin agonists. The most commonly reported side effect was sleepiness.
Data Presentation
Table 1: Pharmacokinetic Parameters of β-methyl-6-chloromelatonin in Healthy Volunteers
| Dosage (mg) | Tmax (hr, mean ± SD) | Half-life (hr, mean ± SD) | Cmax (ng/mL, mean ± SD) |
| 20 | 1.12 ± 0.11 | 1.04 ± 0.04 | 44.83 ± 29.79 |
| 35 | 1.12 ± 0.11 | 1.04 ± 0.04 | 100.3 ± 41.08 |
| 50 | 1.12 ± 0.11 | 1.04 ± 0.04 | 79.84 ± 26.36 |
| 100 | 1.12 ± 0.11 | 1.04 ± 0.04 | 410.3 ± 129.4 |
Table 2: Efficacy of β-methyl-6-chloromelatonin in Primary Insomnia (Improvement in Latency to Persistent Sleep vs. Placebo)
| Dosage (mg) | Improvement in Sleep Latency | p-value |
| 20 | 31% | 0.0082 |
| 50 | 32% | 0.0062 |
| 100 | 41% | <0.0001 |
Experimental Protocols
Methodology for a Phase II, Double-Blind, Placebo-Controlled, Crossover Clinical Trial of β-methyl-6-chloromelatonin in Primary Insomnia
-
Study Design: A double-blind, placebo-controlled, crossover design was employed.
-
Participants: Subjects diagnosed with DSM-IV-TR primary insomnia were recruited. A total of 40 subjects were randomized out of 84 screened individuals.
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Treatment Arms: Participants randomly received one of three doses of β-methyl-6-chloromelatonin (20 mg, 50 mg, or 100 mg) or a placebo.
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Dosing Regimen: Each treatment was administered for two consecutive nights.
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Washout Period: A 5-day washout period was implemented between each treatment period to minimize carryover effects.
-
Primary Outcome Measure: The primary efficacy endpoint was the latency to persistent sleep, measured objectively using polysomnography (PSG).
-
Secondary Outcome Measures:
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Subjective sleep parameters (e.g., time to fall asleep) were collected.
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Next-morning psychomotor performance was assessed.
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Safety and tolerability were monitored throughout the study.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
References
- 1. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cognivia.com [cognivia.com]
- 3. A single blind, placebo controlled, across groups dose escalation study of the safety, tolerability, pharmacokinetics and pharmacodynamics of the melatonin analog beta-methyl-6-chloromelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of 6-chloromelatonin
Welcome to the technical support center for 6-chloromelatonin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this potent melatonin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are the melatonin receptors, MT1 and MT2.[1] It is a potent agonist at both of these G protein-coupled receptors (GPCRs), with a slightly higher affinity for the MT2 receptor subtype.[2][3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is highly selective for melatonin receptors, data from closely related analogs suggest potential for off-target interactions, particularly with the serotonin receptor family. A compound with high structural similarity to this compound has been shown to bind to serotonin receptors 5-HT1A, 5-HT1D, and 5-HT7A at micromolar to sub-micromolar concentrations. Additionally, the related compound TIK-301 (beta-methyl-6-chloromelatonin) acts as an antagonist at 5-HT2B and 5-HT2C receptors. Therefore, when using this compound, it is prudent to consider potential effects on the serotonergic system.
Q3: How can I experimentally identify off-target effects of this compound?
A3: A multi-pronged approach is recommended to comprehensively identify off-target effects. This can include:
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Broad Receptor Screening: Profiling this compound against a panel of receptors, especially GPCRs and ion channels, can identify potential off-target binding.
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Kinase Profiling: Screening against a panel of kinases using an in vitro assay (e.g., ADP-Glo™ Kinase Assay) can determine if this compound inhibits any unintended kinases.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context and can be adapted for proteome-wide screening to identify off-target binding partners.
Troubleshooting Guides
Scenario 1: I am observing unexpected phenotypic effects in my cell-based assay that are inconsistent with MT1/MT2 activation.
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Question: Could these effects be due to off-target interactions?
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Answer: Yes, unexpected cellular phenotypes could be a result of this compound interacting with off-target proteins. Based on data from similar compounds, it would be advisable to investigate potential interactions with serotonin receptors.
-
Troubleshooting Steps:
-
Validate with Selective Antagonists: Use selective antagonists for suspected off-targets (e.g., specific 5-HT receptor antagonists) in conjunction with this compound to see if the unexpected phenotype is reversed.
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Knockdown/Knockout Models: If a specific off-target is suspected, use cell lines with knockdown or knockout of the suspected off-target to see if the anomalous effect is abolished.
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Perform Cellular Thermal Shift Assay (CETSA): CETSA can be used to determine if this compound is engaging with a suspected off-target protein in your cellular model.
-
Scenario 2: My in vitro kinase assay shows inhibition of a kinase by this compound.
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Question: How do I confirm if this is a physiologically relevant off-target effect?
-
Answer: An initial hit in a biochemical kinase assay is a good starting point, but it needs to be validated in a cellular context to confirm its relevance.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response curve to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50). Compare this to the potency at MT1 and MT2 receptors. A significantly higher IC50 for the kinase suggests a weaker interaction that may not be relevant at the concentrations used to study melatonergic effects.
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Cellular Target Engagement: Use CETSA to verify that this compound engages with the kinase in intact cells.
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Downstream Signaling Analysis: Investigate if downstream signaling pathways of the identified kinase are modulated by this compound in your cellular system.
-
Quantitative Data
Table 1: On-Target Binding Affinities of this compound
| Receptor | Radioligand | Assay Type | pKi | Ki (nM) | Reference |
| Human MT1 | [³H]-melatonin | Competition Binding | 8.9 | 1.26 | |
| Human MT1 | 2-[¹²⁵I]-iodomelatonin | Competition Binding | 9.10 | 0.79 | |
| Human MT2 | [³H]-melatonin | Competition Binding | 9.77 | 0.17 |
Table 2: Potential Off-Target Binding Affinities of this compound Analogs
| Compound | Off-Target | Assay Type | pKi | Ki (nM) | Reference |
| Compound 28¹ | Human 5-HT1A | Radioligand Binding | 6.07 | 851 | |
| Compound 28¹ | Human 5-HT1D | Radioligand Binding | 5.82 | 1525 | |
| Compound 28¹ | Human 5-HT7A | Radioligand Binding | 6.54 | 286 | |
| TIK-301² | Human 5-HT2B | Functional Antagonism | - | - | |
| TIK-301² | Human 5-HT2C | Functional Antagonism | - | - |
¹Compound 28 is a close structural analog of this compound. ²TIK-301 is beta-methyl-6-chloromelatonin.
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol is adapted for determining the binding affinity of this compound to MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors
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2-[¹²⁵I]-iodomelatonin (Radioligand)
-
This compound (Test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a known melatonin receptor ligand (e.g., 10 µM melatonin).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through the pre-soaked GF/B filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
ADP-Glo™ Kinase Assay for Off-Target Kinase Screening
This is a general protocol for screening this compound against a panel of kinases.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplate
Procedure:
-
Kinase Reaction: In a microplate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and varying concentrations of this compound. Include a no-inhibitor control.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
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Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence compared to the no-inhibitor control indicates inhibition of the kinase. Calculate the percent inhibition for each concentration of this compound and determine the IC50 if significant inhibition is observed.
Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol can be used to validate the engagement of this compound with a potential off-target in intact cells.
Materials:
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Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
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Lysis buffer with protease inhibitors
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Antibodies for the protein of interest and a loading control
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SDS-PAGE and Western blotting equipment
Procedure:
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Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
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Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by a cooling step.
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Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or mechanical disruption.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the protein of interest.
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Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
improving the yield and purity of 6-chloromelatonin chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-chloromelatonin during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete chlorination of the melatonin starting material. | - Increase the reaction time or temperature. - Use a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide). - Ensure the solvent (e.g., acetic acid) is anhydrous. |
| Formation of multiple chlorinated byproducts (e.g., di-chlorinated species). | - Control the stoichiometry of the chlorinating agent carefully. - Perform the reaction at a lower temperature to improve selectivity. | |
| Degradation of the product during workup or purification. | - Use milder workup conditions (e.g., avoid strong acids or bases). - Employ optimized purification techniques such as column chromatography with a suitable eluent system. | |
| Low Purity of Final Product | Presence of unreacted starting material (melatonin). | - Improve the efficiency of the chlorination reaction (see above). - Optimize the purification step (e.g., column chromatography or recrystallization) to separate the product from the starting material. |
| Contamination with chlorinated byproducts. | - Adjust reaction conditions to favor the formation of the desired mono-chlorinated product. - Utilize high-resolution purification techniques like preparative HPLC if necessary. | |
| Residual solvent or reagents in the final product. | - Ensure the product is thoroughly dried under vacuum after purification. - Use appropriate washing steps during the workup to remove residual reagents. | |
| Reaction Fails to Proceed | Inactive chlorinating agent. | - Use a fresh batch of the chlorinating agent. - Check the purity of the reagent before use. |
| Unsuitable reaction conditions. | - Verify the correct solvent and temperature are being used. - Ensure the reaction is being performed under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the direct, regioselective chlorination of melatonin. A plausible two-step synthesis is outlined below:
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Chlorination of Melatonin: Melatonin is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetic acid to introduce a chlorine atom at the 6-position of the indole ring.
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Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to isolate this compound with high purity.
Q2: What are the critical parameters to control during the chlorination step?
The critical parameters for the chlorination of melatonin include:
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Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for indoles.
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Reaction Solvent: Acetic acid is a frequently used solvent for this type of reaction.
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Temperature: The reaction temperature should be carefully controlled to balance the reaction rate and the formation of byproducts. A moderately elevated temperature (e.g., 55 °C) may be required.
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Stoichiometry: The molar ratio of the chlorinating agent to melatonin is crucial to avoid over-chlorination.
Q3: What are the expected byproducts in the synthesis of this compound?
Potential byproducts include:
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Unreacted melatonin.
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Di-chlorinated melatonin derivatives.
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Other positional isomers of mono-chlorinated melatonin.
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Oxidation products of the indole ring.
Q4: How can I purify crude this compound?
Purification can be effectively achieved through:
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Column Chromatography: Using silica gel as the stationary phase and an eluent system such as chloroform/methanol can separate this compound from byproducts and unreacted starting material.
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Recrystallization: This technique can be used to obtain highly pure crystalline this compound. The choice of solvent is critical and may require some experimentation with common solvent systems like ethanol, or mixtures such as hexane/ethyl acetate.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
The purity of this compound is typically assessed using:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a standard method for determining the purity and quantifying the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of Melatonin
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Melatonin
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N-Chlorosuccinimide (NCS)
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Glacial Acetic Acid
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Sodium Bicarbonate Solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate
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Solvents for extraction (e.g., Ethyl Acetate)
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Solvents for column chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Dissolve melatonin in glacial acetic acid in a round-bottom flask.
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Add N-chlorosuccinimide (1.2 equivalents) to the solution.
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Heat the reaction mixture to 55 °C and stir for 7 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Eluent System: Chloroform/Methanol (e.g., 99:1 v/v)
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent.
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Dissolve the crude this compound in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with the chloroform/methanol solvent system.
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound. A yield of approximately 85% for this purification step can be targeted.
Data Presentation
Table 1: Reaction Conditions for Chlorination of an Indole Derivative
| Parameter | Condition |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Stoichiometry | 1.2 equivalents |
| Solvent | Acetic Acid |
| Temperature | 55 °C |
| Reaction Time | 7 hours |
| Reported Yield Range | 15-32% |
Note: This data is for a related indole chlorination and serves as a starting point for optimization.
Table 2: HPLC Parameters for Purity Analysis of Melatonin-Related Compounds
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Detection | UV at ~220-280 nm |
| Flow Rate | ~1.0 mL/min |
| Expected Purity | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: 6-Chloromelatonin Photostability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloromelatonin. The information provided is designed to help address potential photostability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading after exposure to light. What are the likely causes and degradation products?
A1: this compound, an analog of melatonin, is susceptible to photodegradation. Exposure to ambient or experimental light sources can lead to the breakdown of the molecule. While specific photodegradation pathways for this compound are not extensively documented, they are likely to be similar to those of melatonin. The primary degradation mechanism for melatonin involves the oxidation of the indole ring.[1][2] The expected major photodegradation product is N1-acetyl-N2-formyl-5-methoxy-6-chlorokynuramine, analogous to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) from melatonin.[2][3] Other minor degradation products resulting from cleavage of the side chain or dehalogenation might also be possible.
Q2: What factors can influence the rate of photodegradation of my this compound solution?
A2: Several factors can accelerate the photodegradation of this compound in solution:
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Light Intensity and Wavelength: Higher light intensity and exposure to UV light (especially around 254 nm and 278 nm where melatonin and its analogs absorb light) will increase the degradation rate.[3]
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pH of the Solution: The stability of melatonin is pH-dependent, with greater stability observed in acidic conditions (pH 1-4) and increased degradation at neutral or basic pH. It is reasonable to expect a similar pH-dependent stability profile for this compound.
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Solvent Composition: The choice of solvent can impact stability. While specific data for this compound is limited, polar protic solvents may influence the degradation pathway.
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Presence of Photosensitizers or Oxidizing Agents: Contaminants in the solution that act as photosensitizers or the presence of oxidizing agents like hydrogen peroxide can significantly increase the rate of degradation.
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Temperature: While light is the primary driver of photodegradation, elevated temperatures can also contribute to the overall degradation of the compound in solution.
Q3: How can I minimize the photodegradation of this compound during my experiments?
A3: To minimize photodegradation, the following precautions are recommended:
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Work in Low-Light Conditions: Conduct all manipulations of this compound solutions under subdued light. Using red light can be beneficial as it is lower in energy.
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Use Amber or Light-Protective Containers: Store stock and working solutions in amber vials or wrap containers with aluminum foil to block light exposure.
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Control pH: If your experimental conditions allow, maintaining the solution at a slightly acidic pH may improve stability.
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Solvent Purity: Use high-purity solvents to avoid contaminants that could act as photosensitizers.
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Freshly Prepare Solutions: Prepare solutions fresh before use whenever possible. If storage is necessary, keep them protected from light and at a low temperature (e.g., 4°C or -20°C).
Q4: What analytical methods are suitable for monitoring the photostability of this compound?
A4: The most common and effective methods for assessing the stability of this compound and quantifying its degradation products are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for separating and quantifying this compound and its degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace amounts of degradation products.
-
UV-VIS Spectroscopy: While less specific than chromatographic methods, UV-VIS spectroscopy can be used to monitor the overall degradation process by observing changes in the absorption spectrum over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after light exposure | Photodegradation of this compound | 1. Confirm the identity of the new peaks using LC-MS/MS. 2. Compare the retention times with those of known melatonin degradation products. 3. Implement light-protective measures as described in the FAQs. |
| Loss of biological activity of the this compound solution | Degradation of the active compound. | 1. Verify the concentration and purity of the solution using a validated HPLC method. 2. Prepare a fresh solution under light-protected conditions and repeat the experiment. |
| Variability in experimental results | Inconsistent light exposure between experiments. | 1. Standardize all solution handling and experimental procedures to minimize light exposure. 2. Use a chemical actinometer to quantify the light exposure if precise control is needed. |
| Solution color change after light exposure | Formation of chromophoric degradation products. | 1. Analyze the solution using UV-VIS spectroscopy to identify any new absorption bands. 2. Correlate the color change with the appearance of degradation products in the HPLC chromatogram. |
Experimental Protocols
Protocol for Forced Photodegradation Study
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
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Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) in the final buffer or medium.
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Prepare a "dark control" sample by wrapping a container of the solution in aluminum foil.
-
-
Light Exposure:
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Use a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Place the test solution in a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).
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Expose the sample to the light source alongside the dark control.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the exposed solution and the dark control at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation kinetics. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
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Identify and quantify any major degradation products.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data on the photodegradation of this compound under different conditions, assuming first-order kinetics.
| Condition | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| UV Light (254 nm), pH 7.4 | 0.15 | 4.62 |
| UV Light (254 nm), pH 4.0 | 0.08 | 8.66 |
| Visible Light, pH 7.4 | 0.05 | 13.86 |
| Visible Light, pH 4.0 | 0.02 | 34.65 |
| Dark Control, pH 7.4 | < 0.001 | > 693 |
Visualizations
Melatonin Signaling Pathway
Caption: Melatonin Receptor Signaling Pathway.
Experimental Workflow for Photostability Testing
Caption: Photostability Testing Workflow.
Logical Relationship of Factors Affecting Photostability
Caption: Factors Influencing Photodegradation.
References
- 1. Study of photodegradation kinetics of melatonin by multivariate curve resolution (MCR) with estimation of feasible band boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-degradation of melatonin: influence of argon, hydrogenperoxide, and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Chloromelatonin in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-chloromelatonin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent agonist for melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[1] It exhibits greater metabolic stability than melatonin.[1][2] Upon binding to MT1 and MT2 receptors, it can trigger various signaling pathways. These receptors primarily signal through Gi/o proteins, which inhibit adenylyl cyclase, and can also signal through Gq/11 proteins, which activate the phospholipase C (PLC) pathway.[3] This activation can lead to downstream effects on pathways like MAPK/ERK, influencing processes such as cell proliferation, apoptosis, and autophagy.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For cell culture experiments, this stock solution should be further diluted in the culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are typical incubation times and concentrations for this compound?
A3: Optimal incubation times and concentrations are highly dependent on the cell line and the specific biological endpoint being investigated. For instance, in human gastric cancer SGC7901 cells, a concentration of 2 mM for 24 hours was found to significantly induce apoptosis. In human cholangiocarcinoma cell lines, concentrations of 0.5, 1, and 2 mM for 48 hours were effective. For studies on human choriocarcinoma cells (JEG-3 and BeWo), concentrations ranging from 10 pM to 10 µM were used for 72 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Can this compound induce both apoptosis and autophagy?
A4: Yes, studies have shown that melatonin and its agonists can induce both apoptosis and autophagy. For example, in glioblastoma cells, melatonin treatment alone induced autophagy, but the inhibition of autophagy triggered melatonin-induced apoptosis. In colorectal cancer cells, melatonin has been shown to induce apoptosis, autophagy, and senescence. The interplay between these cellular processes can be complex and cell-type specific.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium. | The compound is lipophilic and may have low solubility in aqueous solutions like culture medium or PBS. | - Ensure the final DMSO concentration from your stock solution is sufficient to maintain solubility.- Prepare the working solution fresh just before use.- Gentle vortexing or sonication can help dissolve the compound.- Consider using a different solvent system if precipitation persists, though DMSO is standard. |
| No observable effect on cells. | - Suboptimal Incubation Time/Concentration: The chosen time or dose may be insufficient to elicit a response.- Cell Line Insensitivity: The cell line may not express sufficient levels of MT1/MT2 receptors.- Compound Degradation: The compound may have degraded due to improper storage. | - Perform a dose-response (e.g., 1 µM to 2 mM) and time-course (e.g., 24, 48, 72 hours) experiment.- Verify MT1/MT2 receptor expression in your cell line via RT-PCR or Western blot.- Store the compound as a powder at -20°C and in solvent at -80°C. |
| High levels of cell death (cytotoxicity) observed. | The concentration of this compound or the solvent (DMSO) may be too high. | - Perform a viability assay (e.g., MTT, RealTime-Glo™) to determine the cytotoxic concentration range for your cell line.- Ensure the final DMSO concentration in the culture medium does not exceed non-toxic levels (typically <0.5%).- Reduce the incubation time. |
| Inconsistent results between experiments. | - Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase.- Inconsistent Compound Preparation: Variations in dissolving and diluting the compound. | - Standardize your cell culture protocol, using cells within a consistent passage range and seeding density.- Prepare a large batch of stock solution to use across multiple experiments to minimize variability. Always prepare working solutions fresh. |
Data Presentation: Recommended Incubation Parameters
The following table summarizes incubation times and concentrations from various studies. Note that these are starting points, and optimization for your specific cell line and assay is crucial.
| Cell Line | Assay/Effect Studied | Concentration Range | Incubation Time |
| Human Gastric Cancer (SGC7901) | Apoptosis Induction | 0 - 2 mM | 0 - 48 hours |
| Human Cholangiocarcinoma (KKU-M055, KKU-M214) | Cell Viability (MTT) | 0.5, 1, 2 mM | 48 hours |
| Human Choriocarcinoma (JEG-3, BeWo) | hCG-beta Secretion | 10 pM - 10 µM | 72 hours |
| Diffuse Large B-Cell Lymphoma (Toledo) | Cytotoxicity | 0.5 - 2 mM | 24, 48, 72 hours |
| Colorectal Cancer (HT-29) | Autophagy Induction | Various | 72 hours |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.5, 1, 1.5, 2 mM).
-
Treatment: Remove the old medium and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Assessing Apoptosis via Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the optimized concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
Validation & Comparative
6-Chloromelatonin Demonstrates Enhanced Binding Affinity for Melatonin Receptors Compared to Melatonin
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that 6-chloromelatonin, a synthetic analog of melatonin, exhibits a higher binding affinity for both MT1 and MT2 melatonin receptors compared to the endogenous hormone, melatonin. This heightened affinity suggests its potential for more potent and targeted therapeutic applications in sleep disorders, circadian rhythm disruption, and other conditions influenced by the melatoninergic system.
This guide provides a detailed comparison of the receptor binding affinities of this compound and melatonin, supported by quantitative data from key studies. It also outlines the experimental methodologies used to determine these binding characteristics and illustrates the associated signaling pathways.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound and melatonin for the human MT1 and MT2 receptors are typically determined through radioligand competition binding assays. The data, expressed as pKi and Ki values, are summarized in the table below. A higher pKi value and a lower Ki value indicate a stronger binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Reference |
| This compound | MT1 | 9.10 | 0.79 | [1] |
| MT2 | 9.77 | 0.17 | [1] | |
| Melatonin | MT1 | 8.99 | 1.02 | [2] |
| MT2 | 8.42 | 3.80 | [2] |
Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi) * 10^9. The presented values for melatonin are from a representative study for comparative purposes.
The data clearly indicates that this compound binds with a significantly higher affinity to both MT1 and MT2 receptors than melatonin. Notably, its affinity for the MT2 receptor is particularly pronounced.
Experimental Protocols
The determination of receptor binding affinity for this compound and melatonin is primarily achieved through competitive radioligand binding assays. The following is a detailed protocol synthesized from established methodologies.[3]
Objective: To determine and compare the binding affinities (Ki) of this compound and melatonin for human MT1 and MT2 receptors.
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radiolabeled ligand for melatonin receptors.
-
Test Compounds: this compound and melatonin.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail: A solution for detecting radioactive emissions.
-
Instrumentation: Cell harvester, scintillation counter, and multi-well plates.
Procedure:
-
Membrane Preparation:
-
Culture the cells expressing either MT1 or MT2 receptors to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer to lyse the cells and release the cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.
-
Add a fixed concentration of the radioligand, 2-[¹²⁵I]-iodomelatonin, to each well.
-
Add varying concentrations of the unlabeled test compounds (this compound or melatonin) to the wells. A range of concentrations is used to generate a competition curve.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled melatonin to saturate all specific binding sites).
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the radioligand binding assay.
Caption: Melatonin receptor signaling pathways.
Conclusion
The available data consistently demonstrates that this compound possesses a superior binding affinity for both MT1 and MT2 receptors when compared to melatonin. This characteristic, coupled with its potential for greater metabolic stability, positions this compound as a compelling candidate for further investigation and development as a therapeutic agent. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers and drug development professionals working to harness the potential of melatonergic compounds.
References
- 1. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Pharmacological Analysis of 6-Chloromelatonin and 2-Iodomelatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of two potent melatonin analogs: 6-chloromelatonin and 2-iodomelatonin. Both compounds are recognized as high-affinity agonists for melatonin receptors and are instrumental in the study of melatonergic systems. This document synthesizes experimental data on their receptor binding affinities, functional activities, and provides an overview of their pharmacokinetic profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Receptor Binding Affinity
The affinity of this compound and 2-iodomelatonin for the two primary high-affinity melatonin receptors, MT1 and MT2, has been extensively characterized through competitive radioligand binding assays. These studies are crucial for understanding the potency of these analogs.
Table 1: Comparative Receptor Binding Affinities (pKi) of Melatonin Analogs
| Compound | Human MT1 Receptor (pKi) | Human MT2 Receptor (pKi) | Reference Tissue/Cell Line |
| Melatonin | ~9.10 - 9.5 | ~9.77 - 10.0 | CHO cells, Chicken Brain |
| This compound | 9.10 | 9.77 | Human recombinant (CHO cells) |
| 2-Iodomelatonin | 10.55 | 9.87 | Human recombinant (CHO cells)[1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The data indicates that both this compound and 2-iodomelatonin are potent melatonin receptor agonists. Notably, 2-iodomelatonin exhibits a particularly high affinity for the MT1 receptor subtype.[1] The substitution at the 2-position of the indole nucleus with iodine significantly enhances binding affinity compared to melatonin and this compound.
Functional Activity
Functional assays are essential to determine whether these compounds act as agonists, antagonists, or inverse agonists at melatonin receptors. The primary signaling pathway for MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Table 2: Comparative Functional Activity of Melatonin Analogs
| Compound | Receptor | Assay Type | Effect | Potency (pEC50/pIC50) |
| Melatonin | MT1/MT2 | cAMP Inhibition | Agonist | ~9.5 - 10.0 |
| This compound | MT1/MT2 | cAMP Inhibition | Agonist | Potent, comparable to melatonin[2] |
| 2-Iodomelatonin | MT1/MT2 | cAMP Inhibition | Agonist | Potent, full agonist[3] |
Both this compound and 2-iodomelatonin are full agonists at both MT1 and MT2 receptors, mimicking the action of melatonin in functional assays. In a rat ovulation-inhibition model, 2-iodomelatonin was found to be significantly more potent than both melatonin and this compound, highlighting its potent in vivo agonist activity.
Pharmacokinetic Profile
While a direct head-to-head comparative pharmacokinetic study between this compound and 2-iodomelatonin is not extensively documented, available data provides insights into their individual profiles.
Table 3: Overview of Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Features | Reference |
| Melatonin | Short elimination half-life (~45 minutes). Extensive first-pass metabolism results in low oral bioavailability (9-33%). | |
| This compound | Reported to have higher metabolic stability than melatonin. The chlorine substitution may contribute to an extended half-life. | |
| 2-Iodomelatonin | In rats, it exhibits a slow in vivo metabolism with an apparent elimination half-life of about 60 minutes, which is longer than that of melatonin. |
The introduction of a halogen atom (chlorine or iodine) appears to confer greater metabolic stability compared to the parent molecule, melatonin. This is a desirable characteristic for drug development, potentially leading to a longer duration of action in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and 2-iodomelatonin.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of the test compounds (this compound and 2-iodomelatonin) by measuring their ability to compete with a radiolabeled ligand for binding to melatonin receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing either human MT1 or MT2 receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand, typically 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the unlabeled competitor compound (e.g., this compound or 2-iodomelatonin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of the compounds to activate the Gαi-coupled melatonin receptors and inhibit the production of cAMP.
Protocol:
-
Cell Culture: Cells expressing MT1 or MT2 receptors are cultured and seeded in appropriate plates.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (this compound or 2-iodomelatonin).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.
Visualizations
Melatonin Receptor Signaling Pathway
Caption: Melatonin Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental Workflow for Comparison.
Conclusion
Both this compound and 2-iodomelatonin are highly potent melatonin receptor agonists, with 2-iodomelatonin demonstrating exceptionally high affinity for the MT1 receptor. Their increased metabolic stability compared to melatonin makes them valuable tools for research and potential therapeutic development. The choice between these two analogs may depend on the specific research question, with 2-iodomelatonin being particularly suitable for studies requiring a high-affinity MT1 ligand. Further direct comparative studies, especially in the realm of pharmacokinetics and in vivo efficacy for various therapeutic indications, are warranted to fully elucidate their pharmacological differences and therapeutic potential.
References
A Comparative Efficacy Analysis: 6-Chloromelatonin vs. Beta-Methyl-6-Chloromelatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two synthetic melatonin analogs: 6-chloromelatonin and beta-methyl-6-chloromelatonin. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and beta-methyl-6-chloromelatonin for the melatonin receptors MT1 and MT2.
Table 1: Melatonin Receptor Binding Affinities (pKi)
| Compound | MT1 Receptor (pKi) | MT2 Receptor (pKi) | Reference(s) |
| This compound | 8.9 - 9.1 | 9.77 | [1] |
| Beta-Methyl-6-Chloromelatonin (TIK-301) | 10.38 | 10.38 | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Melatonin Receptor Binding Affinities (Ki)
| Compound | MT1 Receptor (Ki in pM) | MT2 Receptor (Ki in pM) | Reference(s) |
| Beta-Methyl-6-Chloromelatonin (TIK-301) | 81 | 42 | [2] |
Note: Ki is the inhibition constant. A lower Ki value indicates a higher binding affinity.
Efficacy and Functional Activity
Both this compound and beta-methyl-6-chloromelatonin are potent melatonin receptor agonists.[1][2]
This compound:
-
Acts as a potent agonist at both MT1 and MT2 receptors.
-
In functional assays, it inhibits forskolin-stimulated cyclic AMP (cAMP) production, with pIC50 values of 9.53 at MT1 and 9.74 at MT2 receptors.
Beta-Methyl-6-Chloromelatonin (TIK-301):
-
Demonstrates high affinity as a nonselective MT1/MT2 agonist.
-
Clinical trials have shown its efficacy in treating primary insomnia by significantly reducing sleep latency. A study on primary insomnia patients showed a dose-dependent improvement in sleep latency, with the 100 mg dose being comparable to zolpidem.
-
It has a reported EC50 of 0.0479 nM, indicating high potency.
-
Unlike melatonin, beta-methyl-6-chloromelatonin does not appear to be associated with hypothermia.
Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for reproducibility and further research.
Radioligand Binding Assays:
This method is used to determine the binding affinity of a ligand for a receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mt1 or MT2 receptors are commonly used.
-
Radioligand: [3H]-melatonin is a frequently used radioligand for characterizing these receptors.
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand ([3H]-melatonin) and varying concentrations of the competing ligand (this compound or beta-methyl-6-chloromelatonin).
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter to determine the amount of bound radioligand.
-
The data is then analyzed to calculate the Ki or pKi values, which represent the binding affinity of the test compound.
-
Functional Assay (cAMP Inhibition):
This assay measures the functional activity of the agonist at the G-protein coupled melatonin receptors.
-
Cell Lines: CHO cells expressing either mt1 or MT2 receptors are utilized.
-
Procedure:
-
Cells are pre-treated with the test compound (this compound or beta-methyl-6-chloromelatonin) at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The cells are then lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the pIC50 value (the negative logarithm of the concentration that causes 50% inhibition) is determined.
-
Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway:
Both this compound and beta-methyl-6-chloromelatonin, as melatonin receptor agonists, are expected to activate the canonical melatonin receptor signaling pathways. Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). MT1 and MT2 can also couple to other G-proteins, such as Gq, to activate phospholipase C (PLC), leading to an increase in intracellular calcium.
Experimental Workflow for Binding Affinity Determination:
The following diagram illustrates a typical workflow for determining the binding affinity of a compound to melatonin receptors using a radioligand binding assay.
References
Assessing the Cross-Reactivity of 6-Chloromelatonin with Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-chloromelatonin's interaction with serotonin (5-HT) receptors, a critical aspect for assessing its selectivity and potential off-target effects. Due to the limited publicly available data on the direct binding of this compound to a wide panel of serotonin receptors, this guide leverages data from its close structural analog, beta-methyl-6-chloromelatonin (TIK-301), and another well-characterized melatonergic agent, agomelatine. This comparative approach offers valuable insights into the potential cross-reactivity profile of this compound.
Executive Summary
This compound is a potent agonist of melatonin receptors MT1 and MT2.[1][2][3] Evidence from the closely related compound, TIK-301 (beta-methyl-6-chloromelatonin), strongly suggests that this compound likely possesses antagonist activity at the 5-HT2B and 5-HT2C serotonin receptor subtypes.[4][5] This potential for cross-reactivity is a key consideration in the development of selective melatonergic drugs, as interactions with serotonin receptors can lead to a range of physiological effects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound and its analogs for melatonin and select serotonin receptors. The data for this compound at serotonin receptors is inferred from TIK-301 due to the absence of direct experimental values in the reviewed literature.
| Compound | Receptor | Ki (nM) | Compound Type |
| This compound | MT1 | ~0.126 - 0.199 (pKi=9.1-8.9) | Agonist |
| MT2 | ~0.17 (pKi=9.77) | Agonist | |
| 5-HT2B | Not Reported | Likely Antagonist (inferred from TIK-301) | |
| 5-HT2C | Not Reported | Likely Antagonist (inferred from TIK-301) | |
| TIK-301 (beta-methyl-6-chloromelatonin) | MT1 | 0.081 | Agonist |
| MT2 | 0.042 | Agonist | |
| 5-HT2B | Not specified, but identified as an antagonist | Antagonist | |
| 5-HT2C | Not specified, but identified as an antagonist | Antagonist | |
| Agomelatine | MT1 | 0.1 | Agonist |
| MT2 | 0.12 | Agonist | |
| 5-HT2B | ~251 (pKi=6.6) | Antagonist | |
| 5-HT2C | ~631 (pKi=6.2) | Antagonist |
Experimental Protocols
The binding affinities presented are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay to determine the affinity of a test compound (like this compound) for a target receptor (e.g., 5-HT2C).
Radioligand Binding Assay Protocol (Generalized)
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2C receptor) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity (e.g., [3H]-mesulergine for 5-HT2C).
-
The prepared cell membranes.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the membranes.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for predicting the functional consequences of cross-reactivity. Melatonin receptors (MT1 and MT2) are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
In contrast, the 5-HT2B and 5-HT2C receptors are predominantly coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Signaling pathways of melatonin and 5-HT2B/2C receptors.
Discussion and Conclusion
The available evidence strongly suggests that this compound, in addition to its potent agonism at melatonin receptors, is likely to exhibit antagonist activity at 5-HT2B and 5-HT2C receptors. This is based on the known pharmacological profile of its close analog, TIK-301. The affinity for these serotonin receptors is expected to be significantly lower than for the melatonin receptors, as observed with agomelatine.
For drug development professionals, this potential for cross-reactivity has important implications:
-
Therapeutic Potential: The dual action as a melatonin agonist and a 5-HT2C/2B antagonist could be therapeutically beneficial for certain conditions, such as depression, where both melatonergic and serotonergic systems are implicated.
-
Off-Target Effects: Unintended interactions with 5-HT2B and 5-HT2C receptors could lead to off-target effects. For instance, 5-HT2B receptor agonism has been associated with valvular heart disease, although antagonism, as is likely with this compound, would not carry this risk.
-
Selectivity Screening: It is imperative that comprehensive in vitro binding and functional assays are conducted for this compound against a broad panel of serotonin receptors to definitively characterize its selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TIK-301 - Wikipedia [en.wikipedia.org]
6-Chloromelatonin's Affinity for MT1 vs. MT2 Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of synthetic ligands with melatonin receptors is paramount for the targeted design of novel therapeutics. This guide provides a detailed comparative analysis of 6-chloromelatonin's binding affinity for the MT1 and MT2 receptor subtypes, supported by experimental data and methodologies.
This compound, a synthetic analog of the endogenous hormone melatonin, exhibits differential binding affinities for the two high-affinity melatonin receptors, MT1 and MT2. Experimental evidence demonstrates that this compound possesses a notable selectivity for the MT2 receptor.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for human recombinant MT1 and MT2 receptors has been quantified using radioligand binding assays. These experiments reveal a discernible preference for the MT2 subtype. The data, summarized in the table below, highlights the comparative binding characteristics of this compound.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (fold) |
| This compound | MT1 | 8.8 | 1.58 | 5x for MT2 |
| MT2 | 9.5 | 0.32 | ||
| Melatonin (Reference) | MT1 | 9.1 | 0.79 | - |
| MT2 | 9.3 | 0.50 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the pKi values.
These findings indicate that this compound has a 5-fold higher affinity for the MT2 receptor compared to the MT1 receptor[1]. In functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, this compound was also shown to be a full agonist at both receptors, with greater potency at the MT2 receptor[1].
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities for this compound at MT1 and MT2 receptors is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the MT1 and MT2 receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing human recombinant MT1 or MT2 receptors (e.g., Chinese Hamster Ovary (CHO) cells)[1].
-
Radioligand: 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin[2].
-
Competitor: this compound.
-
Reference Compound: Melatonin (for defining non-specific binding).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM) and EDTA (1 mM).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the expressed receptors are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand (e.g., 50 pM for 2-[¹²⁵I]-iodomelatonin or 0.3 nM for [³H]-melatonin).
-
Increasing concentrations of the competitor (this compound).
-
The membrane preparation.
-
-
Incubation: The plates are incubated at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of MT1 and MT2 Receptors
Both MT1 and MT2 are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they also exhibit distinct signaling properties. The MT1 receptor can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. The MT2 receptor, in addition to inhibiting cAMP formation, can also inhibit cGMP formation and activate protein kinase C (PKC).
References
Unveiling the Chronobiotic Potential of 6-Chloromelatonin: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective chronobiotic agents to modulate the body's internal clock is a rapidly evolving field in pharmacology. Among the promising candidates is 6-chloromelatonin, a synthetic analog of the endogenous hormone melatonin. This guide provides a comprehensive comparison of the chronobiotic effects of this compound with other key melatonin receptor agonists, supported by experimental data from both in vitro and in vivo studies.
Comparative Analysis of Melatonin Receptor Agonists
The chronobiotic effects of this compound and its counterparts are primarily mediated through their interaction with melatonin receptors MT1 and MT2, which are highly expressed in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in the brain.[1] The binding affinities and functional potencies of these compounds are critical determinants of their therapeutic efficacy.
In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and other relevant melatonin agonists for the human MT1 and MT2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) | Reference |
| Melatonin | 0.080 | 0.383 | 0.21 | [2] |
| This compound | 0.58 | 0.32 | 1.81 | |
| β-methyl-6-chloromelatonin (TIK-301) | 0.081 | 0.042 | 1.93 | [3][4] |
| Ramelteon | 0.014 | 0.112 | 0.13 | [2] |
| Agomelatine | ~0.1 | ~0.1 | ~1 |
Note: Ki values can vary slightly between different studies and experimental conditions.
In Vitro Functional Activity: Phase-Shifting of Circadian Rhythms
In vitro cell-based assays using reporter genes like PER2::LUC in cell lines such as U2OS are standard models to assess the chronobiotic potential of compounds. These assays measure the ability of a substance to shift the phase of the cellular circadian clock. While specific data for this compound in such assays is limited in the public domain, studies on other melatonin agonists provide a comparative framework.
| Compound | Cell Line | Assay | Effect | Reference |
| Melatonin | U2OS | PER2::LUC | Lengthened period and delayed phase | |
| Ramelteon | INS-1 | p-CREB | Duration-dependent changes in cAMP signaling and clock gene expression |
In Vivo Chronobiotic and Soporific Effects
Animal models and human clinical trials are essential for validating the in vivo efficacy of chronobiotic agents. These studies typically assess parameters like locomotor activity rhythms, sleep latency, and core body temperature.
| Compound | Species | Model | Key Findings | Reference |
| β-methyl-6-chloromelatonin (TIK-301) | Human | Primary Insomnia | Significantly decreased sleep latency at 20, 50, and 100 mg doses. | |
| Ramelteon | Rat | Phase Advance Model | Accelerated re-entrainment of locomotor activity rhythm after an 8-hour phase advance. | |
| Agomelatine | Rat | Chronic Corticosterone | Normalized disturbances of circadian rhythm in a model of depression/anxiety. | |
| Melatonin | Syrian Hamster | Beta-Amyloid Injection | Prevented phase advance of locomotor activity onset induced by beta-amyloid in the SCN. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro PER2::LUC Bioluminescence Assay
Objective: To assess the phase-shifting effects of a compound on the cellular circadian clock.
Cell Line: U2OS cells stably expressing a PER2 promoter-luciferase reporter construct (PER2::LUC).
Protocol:
-
Cell Culture: Culture U2OS-PER2::LUC cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Synchronization: Plate cells in 35-mm dishes. Once confluent, synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
-
Compound Treatment: After synchronization, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a recording medium containing the test compound (e.g., this compound at various concentrations) or vehicle control.
-
Bioluminescence Recording: Place the dishes in a luminometer and record bioluminescence signals continuously for several days.
-
Data Analysis: Analyze the bioluminescence data to determine the period and phase of the circadian rhythm. Compare the phase of the compound-treated cells to the vehicle-treated cells to determine the phase shift.
In Vivo Locomotor Activity Rhythm Assessment
Objective: To evaluate the effect of a compound on the circadian rhythm of locomotor activity in an animal model.
Animal Model: Male Syrian hamsters or rats.
Protocol:
-
Housing and Entrainment: Individually house animals in cages equipped with running wheels in a light-tight, ventilated chamber. Entrain the animals to a 12:12 hour light-dark (LD) cycle for at least two weeks.
-
Baseline Recording: Record baseline locomotor activity (wheel running) for at least one week under the LD cycle.
-
Phase Shift and Treatment: Induce a phase shift in the LD cycle (e.g., an 8-hour advance). Administer the test compound (e.g., this compound) or vehicle at a specific circadian time (e.g., before the new dark phase) for a defined period.
-
Re-entrainment Monitoring: Continue to record locomotor activity to monitor the rate of re-entrainment to the new LD cycle.
-
Data Analysis: Analyze the locomotor activity data to determine the phase of the activity rhythm each day. Compare the rate of re-entrainment in the compound-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The chronobiotic effects of this compound are initiated by its binding to MT1 and MT2 receptors in the SCN. This binding triggers a cascade of intracellular signaling events that ultimately modulate the expression of core clock genes.
Caption: Melatonin Receptor Signaling Pathway in SCN Neurons.
The diagram above illustrates the primary signaling cascades initiated by the binding of this compound to MT1 and MT2 receptors. The activation of Gαi subunits leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) and CREB activity. Simultaneously, the release of Gβγ subunits can activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC). Both pathways converge on the regulation of core clock gene expression in the nucleus, thereby mediating the phase-shifting effects of this compound.
Caption: General Experimental Workflow for Chronobiotic Drug Validation.
This workflow outlines the key stages in validating the chronobiotic effects of a compound like this compound, from initial in vitro screening to in vivo validation. The integration of data from both experimental arms allows for a comprehensive assessment of the compound's potential as a circadian modulator.
References
A Comparative Guide: 6-Chloromelatonin Versus Agomelatine for Preclinical Depression Research
For researchers and drug development professionals in the field of neuroscience, the exploration of novel antidepressant compounds beyond traditional monoaminergic targets is a priority. Melatonergic agonists have emerged as a promising class, with agomelatine being a clinically approved antidepressant and 6-chloromelatonin serving as a potent research tool. This guide provides an objective, data-driven comparison of these two compounds for preclinical depression research, focusing on their pharmacological profiles, mechanisms of action, and the experimental protocols used to evaluate them.
Pharmacological Profile and Receptor Affinity
The primary distinction between this compound and agomelatine lies in their receptor interaction profiles. While both are potent agonists at melatonin receptors (MT1 and MT2), agomelatine possesses an additional antagonist activity at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to be synergistic and central to its antidepressant effects.[1][3] this compound, a halogenated derivative of melatonin, is noted for its high potency and greater metabolic stability compared to melatonin, making it a valuable tool for studying the melatonergic system.[4]
The binding affinities, expressed as pKi values (the negative logarithm of the Ki value), quantify the strength of interaction between a ligand and a receptor. A higher pKi value indicates a stronger binding affinity.
| Feature | This compound | Agomelatine |
| Primary Targets | MT1 and MT2 Melatonin Receptors | MT1 and MT2 Melatonin Receptors; 5-HT2C Serotonin Receptor |
| Mechanism of Action | MT1/MT2 Receptor Agonist | MT1/MT2 Receptor Agonist; 5-HT2C Receptor Antagonist |
| MT1 Receptor Affinity (pKi) | 8.9 - 9.10 | ~10.0 (Ki = 0.1 nM) |
| MT2 Receptor Affinity (pKi) | 9.77 | ~9.9 (Ki = 0.12 nM) |
| 5-HT2C Receptor Affinity (pKi) | Not reported as a primary target | ~6.2 (Ki = 631 nM) |
| Key Downstream Effects | Inhibition of dopamine release in the retina | Increases dopamine and norepinephrine release in the frontal cortex |
Mechanism of Action: A Tale of Two Pathways
The antidepressant and anxiolytic properties of agomelatine are attributed to the interplay between its melatonergic agonism and 5-HT2C antagonism. The agonism at MT1/MT2 receptors helps in the regulation of circadian rhythms, which are often disrupted in depression. The blockade of 5-HT2C receptors disinhibits downstream pathways, leading to an increase in the release of dopamine and norepinephrine, particularly in the frontal cortex. This neurochemical effect is a key differentiator from pure melatonergic agonists.
This compound's mechanism is more direct, acting as a potent agonist at MT1 and MT2 receptors. Its utility in research stems from its high affinity and stability, allowing for a more focused investigation of the melatonergic system's role in physiology and pathology.
Preclinical Study Workflow
Evaluating novel antidepressant candidates requires a structured experimental workflow. The following diagram illustrates a typical process for a preclinical study comparing compounds like this compound and agomelatine. This workflow ensures robust and reproducible data collection, from initial compound characterization to behavioral analysis and terminal neurochemical assessments.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of two key experimental protocols relevant to the study of these compounds.
Protocol 1: Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki (inhibition constant) of this compound and agomelatine at human recombinant MT1, MT2, and 5-HT2C receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
Radioligand specific for the receptor (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-mesulergine for 5-HT2C).
-
Test compounds (this compound, agomelatine) at various concentrations.
-
Incubation buffer, filter plates (e.g., 96-well GF/C), scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Preparation: A reaction mixture is prepared in each well of the filter plate, containing the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the incubation buffer.
-
Competition: The test compound is added to the wells in a range of increasing concentrations. A control group receives only the vehicle.
-
Incubation: The plates are incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration, washing the filters with ice-cold buffer to separate the bound radioligand from the unbound.
-
Quantification: Scintillation fluid is added to the dried filters, and the radioactivity (counts per minute, CPM) is measured using a scintillation counter.
-
Data Analysis: The CPM values are plotted against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.
-
Objective: To assess the effect of this compound or agomelatine on behavioral despair.
-
Materials:
-
Rodents (mice or rats).
-
Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Video recording system for later scoring.
-
Test compounds and vehicle for administration.
-
-
Methodology:
-
Drug Administration: Animals are treated with the test compound (e.g., agomelatine 10-40 mg/kg, i.p.) or vehicle, typically over a chronic period (14-21 days) to model clinical antidepressant effects, with the last dose given 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute adaptation session. This session is for habituation and is not typically scored.
-
Test Session (Day 2): 24 hours after the pre-swim, animals are placed back into the cylinder for a 5- or 6-minute test session. The entire session is video recorded.
-
Behavioral Scoring: A trained observer, blind to the experimental groups, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The total duration of immobility is compared between the treatment groups and the vehicle control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
Conclusion
In the context of preclinical depression research, both this compound and agomelatine are valuable molecules, but for different purposes.
-
This compound serves as a potent and stable selective agonist for MT1/MT2 receptors. Its primary utility is in dissecting the specific role of the melatonergic system in mood regulation and other physiological processes, free from the confounding variables of other receptor systems.
-
Agomelatine represents a more complex, multi-target compound. Its established efficacy in preclinical models and clinical practice is linked to its unique synergistic action as an MT1/MT2 agonist and a 5-HT2C antagonist. For researchers looking to investigate novel antidepressant mechanisms that bridge circadian biology and monoamine modulation, agomelatine provides a clinically relevant benchmark.
The choice between these two compounds will ultimately depend on the specific research question: this compound for focused melatonergic pathway investigation, and agomelatine for studying a multi-modal, clinically validated antidepressant mechanism.
References
- 1. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
A Head-to-Head Examination of 6-Chloromelatonin and Tasimelteon in Circadian Phase-Shifting
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chronotherapeutics, the manipulation of the human circadian system presents a pivotal strategy for addressing a range of sleep-wake disorders. Melatonin receptor agonists, by virtue of their ability to mimic the endogenous 'darkness' signal, are at the forefront of this therapeutic area. This guide provides a detailed, evidence-based comparison of two such agonists: 6-chloromelatonin and tasimelteon. While direct head-to-head clinical trials are not available, this document synthesizes existing data from individual studies to offer a comparative overview of their efficacy in circadian phase-shifting, their mechanisms of action, and the experimental protocols employed in their evaluation.
Executive Summary
Both this compound and tasimelteon are potent agonists of the melatonin receptors MT1 and MT2, which are integral to the regulation of the circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Tasimelteon has undergone extensive clinical development and is approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), with a body of evidence supporting its phase-shifting capabilities. Data on this compound, particularly in its beta-methylated form (TIK-301), is less extensive in the public domain regarding its quantitative effects on human circadian phase, with a greater focus in published studies on its soporific effects in primary insomnia.
This guide will delve into the available quantitative data, experimental methodologies, and signaling pathways to provide a clear comparison for research and development purposes.
Quantitative Comparison of Phase-Shifting Efficacy
The following tables summarize the available quantitative data on the circadian phase-shifting effects of this compound and tasimelteon from human clinical trials.
Table 1: this compound (as β-methyl-6-chloromelatonin) - Phase-Shifting and Soporific Effects
| Study Focus | Dosage | Key Findings | Citation |
| Primary Insomnia | 20 mg | 31% improvement in latency to persistent sleep vs. placebo (p = .0082). | [1] |
| 50 mg | 32% improvement in latency to persistent sleep vs. placebo (p = .0062). | [1] | |
| 100 mg | 41% improvement in latency to persistent sleep vs. placebo (p < .0001). | [1] | |
| Chronobiotic Efficacy | 5 mg/L | Effective as a chronobiotic at this dose in a Phase I trial. | [2] |
Note: While described as a chronobiotic with efficacy in readjusting phase shifts in physiological systems, specific quantitative data on the magnitude of phase shifts (e.g., in hours) from human studies are not detailed in the available search results.
Table 2: Tasimelteon - Circadian Phase-Shifting and Entrainment
| Study Focus | Dosage | Key Findings | Citation |
| Transient Insomnia (Phase II) | 100 mg | Significant shifts in circadian rhythm observed over 3 days. | [3] |
| Non-24-Hour Sleep-Wake Disorder (SET Trial) | 20 mg daily | 20% of patients achieved circadian entrainment vs. 3% with placebo at month 1 (p=0.0171). | |
| Non-24-Hour Sleep-Wake Disorder (RESET Trial) | 20 mg daily | 90% of patients who continued treatment maintained circadian entrainment vs. 20% who were withdrawn to placebo. | |
| Jet Lag (8-hour phase advance simulation) | 20 mg | Increased Total Sleep Time (TST) by 85.5 min vs. placebo. | |
| Reduced Wake After Sleep Onset (WASO) by 74.6 min vs. placebo. | |||
| Decreased Latency to Persistent Sleep (LPS) by 15.1 min vs. placebo. |
Experimental Protocols
A detailed understanding of the methodologies used in clinical trials is crucial for interpreting and comparing the results.
This compound (β-methyl-6-chloromelatonin) Insomnia Study Protocol
This study was designed to assess the soporific effects of β-methyl-6-chloromelatonin in patients with primary insomnia, rather than directly measuring phase shifts in circadian markers.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: 40 subjects with DSM-IV-TR primary insomnia.
-
Intervention: Participants received 20 mg, 50 mg, and 100 mg of β-methyl-6-chloromelatonin, and a placebo on two consecutive nights for each treatment arm.
-
Washout Period: A 5-day washout period was implemented between each treatment.
-
Primary Outcome Measure: Latency to persistent sleep, measured by polysomnography (PSG).
-
Additional Measures: Subjective sleep parameters and next-morning psychomotor performance were also assessed.
Tasimelteon Non-24-Hour Sleep-Wake Disorder (SET Trial) Protocol
This pivotal trial was designed to evaluate the efficacy of tasimelteon in entraining the circadian rhythms of totally blind individuals with Non-24.
-
Study Design: A multicentre, randomized, double-masked, placebo-controlled phase 3 trial.
-
Participants: 84 totally blind adults with a non-24-hour circadian period (τ) of 24.25 hours or longer.
-
Circadian Phase Assessment: The circadian period (τ) was calculated from measurements of urinary 6-sulphatoxymelatonin (aMT6s) rhythms.
-
Intervention: Participants were randomized to receive either 20 mg of tasimelteon or a placebo daily, administered at a fixed time 1 hour before their target bedtime for 26 weeks.
-
Primary Endpoint: The proportion of patients who achieved circadian entrainment, defined as having a τ of 24.1 hours or less with a 95% confidence interval that included 24.0 hours.
Tasimelteon Jet Lag (8-hour Phase Advance) Study Protocol
This study simulated an eastward jet lag scenario to assess the efficacy of tasimelteon in facilitating adaptation to a new sleep-wake schedule.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 318 healthy volunteers.
-
Intervention: Participants were subjected to an 8-hour advance of their usual bedtime to simulate an 8-time-zone eastward travel. They received a single 20 mg dose of tasimelteon or placebo 30 minutes before the advanced bedtime.
-
Primary Efficacy Outcome: Total Sleep Time in the first two-thirds of the night (TST₂/₃), measured by polysomnography.
-
Secondary Outcome Measures: Included whole-night Total Sleep Time (TST), Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and next-day alertness.
Signaling Pathways and Mechanism of Action
Both this compound and tasimelteon exert their chronobiotic effects through their agonist activity at the MT1 and MT2 melatonin receptors, which are predominantly located in the SCN.
-
MT1 Receptor Activation: Primarily associated with the promotion of sleep onset. Agonism at MT1 receptors is thought to suppress the neuronal firing of SCN neurons, thereby reducing the wake-promoting signal from the master circadian clock.
-
MT2 Receptor Activation: Primarily involved in the phase-shifting of the circadian clock. Activation of MT2 receptors is believed to mediate the synchronization of the internal circadian rhythm with the external light-dark cycle.
The binding of these agonists to MT1 and MT2 receptors, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to the modulation of the expression of clock genes within the SCN, resulting in a shift in the timing of the circadian rhythm.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the clinical studies described.
Conclusion
Tasimelteon has a well-documented ability to entrain circadian rhythms and facilitate adaptation to phase shifts, supported by robust clinical trial data in Non-24-Hour Sleep-Wake Disorder and simulated jet lag. For this compound, while its potent melatonin receptor agonism and chronobiotic potential are established, publicly available human studies have primarily focused on its sleep-promoting effects in insomnia, with a lack of specific quantitative data on circadian phase-shifting.
For researchers and drug development professionals, tasimelteon serves as a benchmark for a clinically validated phase-shifting agent. Future research on this compound should aim to quantify its phase-response curve in humans to allow for a more direct and comprehensive comparison with other melatonin agonists. Such studies would be invaluable in elucidating its full therapeutic potential in the management of circadian rhythm sleep-wake disorders.
References
- 1. Tasimelteon: a melatonin receptor agonist for non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tasimelteon for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HETLIOZ® (tasimelteon) Effective in Treating Jet Lag during Transatlantic Travel [prnewswire.com]
Evaluating the Safety Profile of 6-Chloromelatonin Compared to Other Hypnotics: A Comparison Guide
This guide provides a comparative safety evaluation of 6-chloromelatonin, a potent melatonin receptor agonist, against other commonly prescribed hypnotics, including a fellow melatonin agonist (ramelteon), a non-benzodiazepine GABA-A receptor modulator (zolpidem), and dual orexin receptor antagonists (suvorexant and lemborexant). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at adverse effects, drug interactions, and the experimental protocols used to determine safety.
Comparative Safety Profile: Adverse Events and Tolerability
The safety profile of a hypnotic is a critical determinant of its clinical utility. The following tables summarize the reported adverse events for this compound and comparator drugs from clinical trials and post-marketing surveillance.
Table 1: Adverse Events of Melatonin Agonists
| Adverse Event | This compound (20-100 mg)[1][2] | Ramelteon (8-16 mg)[3][4] |
| Frequency | Did not differ in frequency from placebo[1] | Generally mild to moderate, low frequency |
| Common Events | Mild to moderate in severity | Drowsiness, Dizziness, Nausea, Headache, Fatigue |
| Serious Events | No major or serious side effects reported in Phase I trials | Rare reports of complex sleep behaviors, worsening depression, or suicidal thoughts |
| Next-Day Effects | No morning-after psychomotor impairment | No clinically significant next-day residual effects |
| Abuse Potential | Not specified, but novel action at melatonin receptors may reduce dependency risk | No evidence of abuse potential or dependence |
Table 2: Adverse Events of Non-Benzodiazepine Hypnotics (Z-Drugs)
| Adverse Event | Zolpidem (5-10 mg) |
| Common Events | Drowsiness, Dizziness, Hangover, Nausea, Nightmares, Hallucinations |
| Serious Events | CNS depression, Cognitive impairments, Cardiovascular and respiratory depression (in overdose), Complex sleep behaviors (e.g., sleep-driving) |
| Next-Day Effects | Can impair psychomotor performance and alertness the next day, especially at higher doses |
| Abuse Potential | Risk of abuse and dependence is considered minimal when used as prescribed |
Table 3: Adverse Events of Dual Orexin Receptor Antagonists (DORAs)
| Adverse Event | Suvorexant (10-20 mg) | Lemborexant (5-10 mg) |
| Common Events | Somnolence, Insomnia, Dizziness, Nightmare, Headache, Dry Mouth | Somnolence, Headache, Fatigue, Dizziness, Abnormal dreams |
| Serious Events | Serious adverse events occurred in 5% of patients (vs. 7% in placebo) in a one-year study | Worsening of depression/suicidal ideation, Sleep paralysis, Cataplexy-like symptoms |
| Next-Day Effects | Somnolence is the most common adverse event | Daytime impairment is a potential adverse effect |
| Abuse Potential | Evaluated for abuse potential | Appears to have less potential for misuse compared to zolpidem |
Drug-Drug Interactions
The metabolism of hypnotics is a key factor in their potential for drug-drug interactions. Melatonin and its analogs, including this compound, are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2.
Table 4: Potential Drug-Drug Interactions
| Drug Class | Interacting Agent | Potential Effect on Melatonin Agonists |
| CYP1A2 Inhibitors | Fluvoxamine, 5-methoxypsoralen | May increase plasma concentrations of melatonin agonists, potentially increasing side effects |
| CNS Depressants | Alcohol, Benzodiazepines, Opioids | Additive effects on psychomotor impairment and CNS depression |
| Other | 17-Ethinylestradiol | May inhibit the sulfation of 6-hydroxymelatonin, but clinical significance is likely low |
Signaling Pathways and Mechanisms of Action
The safety profile of a hypnotic is intrinsically linked to its mechanism of action. Different classes of hypnotics target distinct neurological pathways to induce sleep.
References
- 1. The efficacy and safety of the melatonin agonist beta-methyl-6-chloromelatonin in primary insomnia: a randomized, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Ramelteon Side Effects You’ll Want to Review - GoodRx [goodrx.com]
Safety Operating Guide
Proper Disposal of 6-Chloromelatonin: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 6-Chloromelatonin must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its toxicological profile and chemical structure, this compound is classified as a hazardous waste and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Hazardous Waste Classification
While this compound is not specifically listed by name on the Environmental Protection Agency's (EPA) P or U lists of acute hazardous wastes, its known toxic properties necessitate its management as a hazardous material. It is categorized as a halogenated organic compound due to the presence of a chlorine atom in its molecular structure.
All personnel must treat this compound as a toxic chemical waste and follow the disposal guidelines outlined by their institution's Environmental Health and Safety (EHS) department, in addition to local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Quantitative Hazard Data
The following table summarizes the key toxicological data for this compound, underscoring the need for cautious handling and proper disposal.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste handler.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible waste container. As a halogenated organic compound, it should be segregated from non-halogenated solvent waste streams.
-
Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular trash after the label has been defaced.[1]
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic").
-
Note the accumulation start date on the label.
3. Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep waste containers securely closed except when adding waste.
4. Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and documented laboratory procedure.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 6-Chloromelatonin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloromelatonin (CAS 63762-74-3), a potent melatonin receptor agonist. The following procedural guidance is designed to be a direct answer to your operational questions, fostering a culture of safety and building trust in your laboratory practices.
Disclaimer: This document provides guidance based on general knowledge of handling potent powdered research chemicals. It is not a substitute for the official Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | To prevent skin contact. Double-gloving is recommended. |
| Body Protection | Disposable lab coat or coveralls | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a designated hazardous waste container. |
| Solutions of this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
